Sari 59-801
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-5-13-16(11(2)23-20-13)18-17(15(22)10-21(3)4)12-8-6-7-9-14(12)19-18/h6-9,15,19,22H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGOZCSXMVXXRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C2=C(C3=CC=CC=C3N2)C(CN(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901001319 | |
| Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80565-58-8 | |
| Record name | Sari 59-801 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080565588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Dimethylamino)-1-[2-(3-ethyl-5-methyl-1,2-oxazol-4-yl)-1H-indol-3-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901001319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-DIMETHYL-2-(3-ETHYL-5-METHYL-4-ISOXAZOLYL)-BETA-HYDROXYTRYPTAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARI-59-801 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1S4AKI7QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Core Mechanism of Sari 59-801: A Calcium-Dependent Insulin Secretagogue
For Immediate Release
A deep dive into the molecular workings of the novel hypoglycemic agent, Sari 59-801, reveals a mechanism of action centered on the influx of extracellular calcium into pancreatic β-cells, ultimately leading to the stimulation of insulin secretion. This technical guide synthesizes the pivotal preclinical research that has defined our understanding of this compound, presenting key data and experimental methodologies for researchers, scientists, and drug development professionals.
This compound (CAS 80565-8) is an orally effective hypoglycemic compound that has demonstrated significant potential in preclinical studies. Its primary mode of action is the stimulation of insulin release from pancreatic islets. Extensive in-vitro and in-vivo investigations have elucidated a signaling pathway that is independent of the cyclic adenosine monophosphate (cAMP) cascade and is instead critically dependent on the modulation of calcium ion channels.
In-Vitro Mechanism of Action: A Focus on Calcium Influx
The stimulation of insulin secretion by this compound is abrogated in the absence of extracellular calcium and in the presence of EGTA, a chelating agent. Furthermore, the co-administration of agents that block the entry of Ca2+ into β-cells, such as verapamil, nifedipine, or CoCl2, effectively inhibits the insulin-releasing effect of this compound.
Direct evidence of this calcium-centric mechanism comes from studies measuring the uptake of radioactive calcium (45Ca2+). These experiments demonstrated a significant increase in 45Ca2+ accumulation in isolated islets when exposed to this compound. This effect was subsequently blocked by the calcium channel blocker verapamil.
Conversely, the involvement of the cAMP signaling pathway has been systematically ruled out. While phosphodiesterase inhibitors like theophylline and 1-methyl-3-isobutylxanthine (IBMX), as well as the adenylate cyclase activator forskolin, were found to potentiate the insulin-releasing effect of this compound, the compound itself did not lead to an increase in intracellular cAMP levels. This suggests that while an elevation in cAMP can enhance the secretory response, it is not the primary mediator of this compound's action.
Signaling Pathway Diagram
In-Vivo Efficacy: Hypoglycemic Activity and Insulin Release
In-vivo studies in animal models have corroborated the insulin secretagogue activity of this compound and demonstrated its efficacy as an oral hypoglycemic agent.
In fasting mice, this compound produced a dose-dependent hypoglycemic effect. Similarly, in fasting rats, oral administration of the compound led to a significant reduction in blood glucose levels and a concurrent elevation in plasma insulin concentrations. Notably, the hypoglycemic potency of this compound was found to be greater in obese mice compared to their lean counterparts.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
| In-Vivo Hypoglycemic Activity | |
| Animal Model | ED25 (mg/kg, oral) |
| Fasting Mice | 110 |
| Fasting Rats | 86 |
| Obese Mice | 47 |
| Lean Littermate Mice | 131 |
| In-Vivo Effect on Plasma Insulin | |
| Animal Model | Effect |
| Fasting Mice | Increased (ED50 = 47 mg/kg) |
| Fasting Rats | Elevated by 62% at 100 mg/kg |
| In-Vitro Insulin Secretion | |
| System | Effective Concentration Range |
| Isolated Rat Islets | 0.05 to 0.3 mM |
Experimental Protocols
In-Vitro Insulin Release Assay
An In-depth Technical Guide to the Discovery and Development of Sari 59-801
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sari 59-801 is a novel, orally effective hypoglycemic agent that emerged from research focused on identifying new treatments for diabetes. This technical guide details the discovery and development history of this compound, with a comprehensive overview of its pharmacological properties, mechanism of action, and the key experimental findings that defined its potential as a therapeutic agent. The core of its activity lies in the stimulation of insulin secretion from pancreatic β-cells, a mechanism driven by the influx of extracellular calcium. This document provides a detailed account of the preclinical in vitro and in vivo studies, including experimental protocols and a summary of the quantitative data that underpinned the understanding of this compound.
Discovery and Development History
This compound, with the chemical name DL-alpha-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol, was identified during a screening program for novel hypoglycemic compounds. While the specific details of the initial screening cascade are not extensively published, the "SaRI" designation in its name is indicative of its origin at the Sankyo Research Institute in Japan. The primary goal of the research program was to discover orally active agents that could effectively manage hyperglycemia, a hallmark of diabetes mellitus.
Following its initial identification, this compound underwent a series of preclinical evaluations to characterize its pharmacological profile and elucidate its mechanism of action. These studies, primarily conducted in the mid-1980s, established its efficacy in lowering blood glucose in various animal models and pinpointed its primary mode of action as a potent stimulator of insulin release.
In Vivo Pharmacological Profile
Preclinical studies in animal models were crucial in establishing the hypoglycemic activity of this compound. These experiments demonstrated its oral bioavailability and dose-dependent effects on blood glucose and plasma insulin levels.
Table 1: In Vivo Hypoglycemic and Insulinotropic Effects of this compound
| Animal Model | Parameter | Dosing | Result |
| Fasting Mice | Hypoglycemic ED25 | Oral | 110 mg/kg (at 2 hours) |
| Fasting Mice | Plasma Insulin ED50 | Oral | 47 mg/kg |
| Fasting Rats | Hypoglycemic ED25 | Oral | 86 mg/kg (at 2 hours) |
| Fasting Rats | Plasma Insulin | 100 mg/kg (Oral) | 62% increase |
| Obese (ob/ob) Mice | Hypoglycemic ED25 | Oral | 47 mg/kg |
| Lean Littermate Mice | Hypoglycemic ED25 | Oral | 131 mg/kg |
ED25: Effective dose for 25% reduction in blood glucose. ED50: Effective dose for 50% increase in plasma insulin.
Mechanism of Action: Stimulation of Insulin Secretion
The primary mechanism by which this compound exerts its hypoglycemic effect is through the direct stimulation of insulin secretion from pancreatic β-cells. In vitro studies using isolated rat pancreatic islets were instrumental in delineating this action.
In Vitro Insulin Secretion
In studies with isolated rat pancreatic islets, this compound demonstrated a concentration-dependent stimulation of insulin release. At a glucose concentration of 3 mM, a significant increase in insulin secretion was observed with 0.05 mM of this compound, and maximal stimulation was achieved at a concentration of 0.3 mM.[1]
Signaling Pathway
Further investigations into the intracellular signaling cascade revealed that the insulinotropic effect of this compound is critically dependent on the influx of extracellular calcium and is independent of the cyclic adenosine monophosphate (cAMP) pathway.
The proposed signaling pathway for this compound-induced insulin secretion is as follows:
Caption: Proposed mechanism of this compound-induced insulin secretion.
Key Experimental Protocols
The following are detailed methodologies for the key experiments that were pivotal in characterizing this compound.
In Vivo Hypoglycemic and Insulinotropic Assays
-
Animal Models: Male Charles River CD-1 mice and Sprague-Dawley rats were used. For obesity studies, male C57BL/6J-ob/ob mice and their lean littermates were utilized.
-
Dosing: Animals were fasted overnight prior to oral administration of this compound, which was suspended in 0.5% methylcellulose.
-
Blood Sampling: Blood samples were collected at specified time points post-dosing for the determination of blood glucose and plasma insulin levels.
-
Biochemical Analysis: Blood glucose was measured using a glucose oxidase method. Plasma insulin was quantified by radioimmunoassay.
In Vitro Insulin Secretion from Isolated Pancreatic Islets
-
Islet Isolation: Pancreatic islets were isolated from male Sprague-Dawley rats by collagenase digestion of the pancreas.
-
Incubation: Groups of isolated islets were incubated in Krebs-Ringer bicarbonate buffer supplemented with bovine serum albumin and varying concentrations of glucose and this compound.
-
Insulin Measurement: After the incubation period, the medium was collected, and the concentration of secreted insulin was determined by radioimmunoassay.
Investigation of the Signaling Pathway
-
cAMP Pathway Analysis:
-
Phosphodiesterase Inhibition: Isolated islets were incubated with this compound in the presence of phosphodiesterase inhibitors such as theophylline or 1-methyl-3-isobutylxanthine (IBMX).
-
Adenylate Cyclase Activation: Islets were treated with this compound in the presence of the adenylate cyclase activator, forskolin, or with the cAMP analog, dibutyryl cAMP.
-
cAMP Measurement: Intracellular cAMP levels in the islets were measured by radioimmunoassay.
-
-
Calcium Pathway Analysis:
-
Calcium-Free Conditions: Insulin secretion assays were conducted in a calcium-free medium containing the calcium chelator EGTA.
-
Calcium Channel Blockade: The effect of calcium channel blockers (verapamil, nifedipine, or CoCl2) on this compound-induced insulin secretion was assessed.
-
Calcium Uptake: The uptake of radioactive calcium (45Ca2+) by isolated islets in the presence of this compound was measured.
-
The experimental workflow for elucidating the signaling pathway is depicted below:
References
Sari 59-801 role in insulin secretion pathways
An In-depth Technical Guide on the Role of Sari 59-801 in Insulin Secretion Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (chemical name: DL-alpha-dimethylaminomethyl-2-[3-ethyl-5-methyl-4-isoxazoyl]-1H-indole-3-methanol) is an experimental, orally effective hypoglycemic compound that primarily functions by stimulating insulin secretion from pancreatic β-cells[1][2][3]. Extensive research, particularly foundational studies conducted in the mid-1980s, has elucidated its mechanism of action. Unlike incretin mimetics or sulfonylureas that may primarily modulate cAMP-dependent pathways or ATP-sensitive potassium channels respectively, this compound's effects are critically dependent on the influx of extracellular calcium into the β-cell[1][4]. This document provides a comprehensive overview of the signaling pathways involved, a compilation of the quantitative data from key experiments, and detailed experimental protocols for the methodologies cited.
Core Signaling Pathway of this compound in Pancreatic β-Cells
The primary mechanism by which this compound stimulates insulin secretion is through the modulation of calcium ion (Ca2+) influx, rather than by increasing intracellular cyclic adenosine monophosphate (cAMP) levels.
Key Mechanistic Points:
-
Calcium Dependency: The secretagogue effect of this compound is entirely dependent on the presence of extracellular Ca2+. In the absence of Ca2+, the compound fails to stimulate insulin release.
-
Stimulation of Ca2+ Uptake: Direct measurement of radiolabeled calcium (45Ca2+) has shown that this compound significantly increases its uptake by isolated pancreatic islets. This suggests the compound acts on or influences calcium channels in the β-cell membrane.
-
Inhibition by Ca2+ Channel Blockers: The insulinotropic action of this compound is inhibited by agents known to block the entry of Ca2+ into β-cells, such as verapamil, nifedipine, and cobalt chloride (CoCl2).
-
Independence from cAMP Pathway: Radioimmunoassays have confirmed that this compound does not significantly elevate intracellular cAMP concentrations in islet cells. However, its insulin-releasing effects are greatly potentiated by agents that do increase cAMP, such as the phosphodiesterase inhibitor 1-methyl-3-isobutylxanthine (IBMX) or the adenylate cyclase activator forskolin. This indicates a synergistic or permissive role of the cAMP pathway on the primary Ca2+-dependent mechanism of this compound.
The following diagram illustrates the proposed signaling pathway for this compound in the pancreatic β-cell.
Caption: Proposed Ca²⁺-dependent insulin secretion pathway stimulated by this compound.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.
Table 1: In Vitro Efficacy of this compound on Isolated Rat Islets
| Parameter | Condition | Concentration | Result | Reference |
|---|---|---|---|---|
| Insulin Release | Isolated Rat Islets | 0.05 mM - 0.3 mM | Stimulated insulin release | |
| 45Ca2+ Uptake | 2.8 mM Glucose, 20-min incubation | 0.3 mM | 120% increase in 45Ca2+ uptake | |
| 45Ca2+ Uptake Inhibition | In presence of 0.3 mM this compound | 50 µM Verapamil | 68% inhibition of the stimulated uptake |
| cAMP Concentration | Isolated Rat Islets | 0.3 mM | No significant elevation | |
Table 2: In Vivo Hypoglycemic and Insulinotropic Activity of this compound
| Species | Model | Parameter | Dose | Result | Reference |
|---|---|---|---|---|---|
| Mice | Fasting | Hypoglycemic ED25 (2-hr) | 110 mg/kg (oral) | Effective Dose for 25% reduction | |
| Mice | Fasting | Plasma Insulin ED50 | 47 mg/kg (oral) | Effective Dose for 50% increase | |
| Rats | Fasting | Hypoglycemic ED25 (2-hr) | 86 mg/kg (oral) | Effective Dose for 25% reduction |
| Rats | Fasting | Plasma Insulin | 100 mg/kg (oral) | 62% elevation in plasma insulin | |
Experimental Protocols
The methodologies described below are based on the pivotal study by Hanson et al. (1985) which established the Ca2+-dependent mechanism of this compound.
Isolation of Pancreatic Islets
-
Source: Male Charles River CD rats (200–300 g).
-
Procedure:
-
Pancreatic islets were isolated using the collagenase digestion method.
-
The pancreas was distended with Hanks' balanced salt solution (HBSS) and subsequently digested with collagenase.
-
Islets were then separated from acinar tissue by centrifugation on a Ficoll gradient.
-
Isolated islets were hand-picked under a dissecting microscope to ensure purity and were cultured overnight in RPMI-1640 medium supplemented with 10% fetal calf serum before experimentation.
-
Insulin Secretion Assay
-
Protocol:
-
Groups of three isolated islets were incubated in 1 ml of Krebs-Ringer bicarbonate buffer.
-
The buffer was supplemented with 0.2% bovine serum albumin (BSA) and 3 mM glucose.
-
Test compounds (this compound, inhibitors, potentiators) were added to the buffer at the specified concentrations.
-
Incubations were carried out for 60 minutes at 37°C in a shaking water bath, gassed with 95% O2 / 5% CO2.
-
Following incubation, an aliquot of the medium was collected for analysis.
-
Insulin concentration in the medium was determined by radioimmunoassay.
-
Measurement of 45Ca2+ Uptake
-
Protocol:
-
Groups of 25 islets were preincubated for 30 minutes at 37°C in a buffer containing 2.8 mM glucose.
-
The islets were then transferred to a fresh buffer containing 45Ca2+ (specific activity ~10 mCi/mmol) along with the test compounds (e.g., 0.3 mM this compound, 50 µM verapamil).
-
Incubation was performed for a 20-minute period.
-
The uptake was terminated by washing the islets with a cold buffer containing 2 mM EGTA to remove extracellular 45Ca2+.
-
The islets were then dissolved, and the radioactivity was measured using a liquid scintillation counter to determine the amount of 45Ca2+ taken up by the cells.
-
The following diagram outlines the general workflow for these key in vitro experiments.
Caption: Workflow for key in vitro experiments on isolated pancreatic islets.
Conclusion and Future Directions
This compound is a hypoglycemic agent that stimulates insulin secretion through a well-defined, Ca2+-dependent pathway in pancreatic β-cells. Its mechanism is distinct from pathways involving the direct modulation of cAMP. The potentiation of its effects by cAMP-elevating agents suggests a complex interplay between the Ca2+ and cAMP signaling cascades in the regulation of insulin exocytosis. While the compound was characterized in foundational studies, the precise molecular target on the β-cell membrane that mediates the increased calcium uptake remains to be fully investigated. Further research could focus on identifying this target, potentially a specific ion channel or receptor, which could provide valuable insights for the development of novel therapeutics for type 2 diabetes.
References
An In-depth Technical Guide to Sari 59-801: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sari 59-801 is a novel, orally effective hypoglycemic compound that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes mellitus. Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells, a process intrinsically linked to calcium ion influx. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key in vitro and in vivo assays are presented, alongside visualizations of its proposed signaling pathway and experimental workflows to facilitate further research and development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol, is a complex heterocyclic molecule. Its structure features an indole core substituted with an isoxazole ring and a dimethylamino ethanol side chain.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol | [1][2] |
| Synonyms | Sandoz 59-801 | [1] |
| CAS Number | 80565-58-8 | [1][3] |
| Chemical Formula | C₁₈H₂₃N₃O₂ | |
| Molecular Weight | 313.40 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| pKa | Data not available in published literature | |
| LogP | Data not available in published literature |
Biological Activity and Mechanism of Action
This compound is characterized as an orally active hypoglycemic agent. Its principal pharmacological effect is the stimulation of insulin secretion from pancreatic β-cells. Preclinical studies have shown that it effectively lowers blood glucose levels in various animal models.
The mechanism of action of this compound appears to be multifaceted, primarily enhancing insulin sensitivity and modulating glucose metabolism in peripheral tissues. It is suggested to improve glucose uptake in skeletal muscle and adipose tissue and may also contribute to the reduction of hepatic gluconeogenesis.
Table 2: In Vivo Hypoglycemic Activity of this compound
| Species | Parameter | Value | Reference |
| Fasting Mice | 2-hr Hypoglycemic ED₂₅ | 110 mg/kg (oral) | |
| Fasting Mice | Plasma Insulin ED₅₀ | 47 mg/kg (oral) | |
| Fasting Rats | 2-hr Hypoglycemic ED₂₅ | 86 mg/kg (oral) | |
| Fasting Rats | Plasma Insulin Elevation (at 100 mg/kg) | 62% |
Experimental Protocols
Chemical Synthesis
A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently documented in the searched scientific literature. However, the synthesis of structurally similar 2-(1H-indol-3-yl)thiazole and other indole derivatives has been reported and could serve as a basis for a potential synthetic route. A generalized approach might involve the following key steps:
Caption: Proposed general synthetic workflow for this compound.
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from established methods for assessing insulin secretion from isolated pancreatic islets.
Objective: To determine the effect of this compound on insulin secretion from isolated pancreatic islets in response to varying glucose concentrations.
Materials:
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
Ficoll-Paque
-
RPMI-1640 medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA
-
Glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound stock solution (in DMSO)
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from rodents (e.g., Wistar rats or C57BL/6 mice) by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.
-
-
Islet Culture:
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
GSIS Assay:
-
Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate.
-
Pre-incubate the islets in KRB buffer containing a low glucose concentration (2.8 mM) for 1-2 hours at 37°C to allow them to equilibrate.
-
Remove the pre-incubation buffer and add fresh KRB buffer with low glucose (2.8 mM) for a 1-hour basal insulin secretion period. Collect the supernatant.
-
Replace the buffer with KRB containing a high glucose concentration (16.7 mM) for a 1-hour stimulated insulin secretion period. Collect the supernatant.
-
To test the effect of this compound, add the compound at desired concentrations (e.g., 0.05 mM to 0.3 mM) to both low and high glucose KRB buffers during the respective incubation periods. A vehicle control (DMSO) should be run in parallel.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize insulin secretion to the islet number or total protein content. Express the results as fold-change over the basal secretion at low glucose.
-
Caption: Experimental workflow for the in vitro GSIS assay.
Signaling Pathway
The primary mechanism of this compound involves the potentiation of insulin release, a process that is critically dependent on an increase in intracellular calcium concentration within pancreatic β-cells. Unlike some other secretagogues, the action of this compound is not associated with an elevation of cyclic AMP (cAMP) levels. This suggests that this compound may directly or indirectly modulate the activity of ion channels involved in calcium influx. While the precise molecular target has not been definitively identified, the pathway is thought to converge on the machinery of insulin granule exocytosis.
Caption: Proposed signaling pathway for this compound-stimulated insulin secretion.
Conclusion
This compound represents a promising lead compound in the development of novel oral therapies for type 2 diabetes. Its mechanism of action, centered on the stimulation of insulin release via a calcium-dependent, cAMP-independent pathway, distinguishes it from some existing classes of hypoglycemic agents. Further research is warranted to fully elucidate its molecular target(s), delineate the complete signaling cascade it initiates, and establish its long-term efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the understanding and therapeutic application of this compound.
References
An In-depth Technical Guide to Sari 59-801 (CAS 80565-58-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sari 59-801, with the Chemical Abstracts Service (CAS) number 80565-58-8, is a novel, orally effective hypoglycemic agent.[1] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells. This technical guide provides a comprehensive overview of the basic information, biological activity, and proposed mechanism of action of this compound, based on available scientific literature. All quantitative data is presented in structured tables, and a proposed signaling pathway is visualized using a DOT language diagram. While this guide aims to be thorough, it should be noted that detailed experimental protocols from primary sources and a complete synthesis pathway are not fully available in the public domain and represent areas for further investigation.
Core Compound Information
This compound is chemically identified as 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 80565-58-8 | [1] |
| IUPAC Name | 2-(dimethylamino)-1-(2-(3-ethyl-5-methylisoxazol-4-yl)-1H-indol-3-yl)ethan-1-ol | |
| Molecular Formula | C18H23N3O2 | |
| Molecular Weight | 313.39 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C |
Biological Activity and Efficacy
This compound has demonstrated significant hypoglycemic effects in various animal models, which are attributed to its ability to stimulate insulin release.
In Vivo Activity
Studies in fasting mice and rats have shown that oral administration of this compound leads to a dose-dependent decrease in blood glucose levels and a corresponding increase in plasma insulin. The effective doses for these effects are summarized below.
| Species | Parameter | Value |
| Fasting Mice | Hypoglycemic ED25 (2-hr) | 110 mg/kg |
| Fasting Mice | Plasma Insulin ED50 | 47 mg/kg |
| Fasting Rats | Hypoglycemic ED25 (2-hr) | 86 mg/kg |
| Fasting Rats | Plasma Insulin Increase (at 100 mg/kg) | 62% |
Interestingly, this compound was found to be more potent in producing hypoglycemia in obese mice (ED25 = 47 mg/kg) compared to their lean littermates (ED25 = 131 mg/kg).
In Vitro Activity
Experiments using isolated rat islets of Langerhans have confirmed the direct stimulatory effect of this compound on insulin secretion.
| Concentration | Effect on Insulin Release |
| 0.05 mM | Significant stimulation |
| 0.3 mM | Maximum stimulation |
Mechanism of Action
The primary target of this compound is believed to be the insulin receptor, and its activity is associated with the Protein Tyrosine Kinase/Receptor Tyrosine Kinase (RTK) pathway. Research by Hanson et al. (1985) suggests that the stimulation of insulin secretion by this compound is dependent on calcium influx into pancreatic β-cells, rather than an increase in intracellular cyclic AMP (cAMP) levels.
Role of Calcium Influx
The pivotal role of calcium in the action of this compound is supported by the following experimental observations:
-
The effect of this compound on insulin secretion is abolished in the absence of extracellular Ca2+.
-
Agents that block Ca2+ entry into β-cells, such as verapamil, nifedipine, and CoCl2, inhibit the insulin-releasing effect of this compound.
-
This compound was shown to increase the uptake of 45Ca2+ in isolated islets, and this effect was blocked by verapamil.
Independence from cAMP Pathway
The stimulatory effect of this compound on insulin secretion is not mediated by an increase in intracellular cAMP. This is evidenced by:
-
Direct measurement of cAMP levels in islets treated with this compound showed no significant increase.
-
The effects of this compound are potentiated by phosphodiesterase inhibitors (theophylline and 1-methyl-3-isobutylxanthine) and adenylate cyclase activators (forskolin), which act through the cAMP pathway. This suggests that this compound acts via a separate, parallel pathway that converges with the cAMP pathway to enhance insulin secretion.
Proposed Signaling Pathway
Based on the available data, a proposed signaling pathway for this compound is presented below. It is hypothesized that this compound interacts with the insulin receptor on pancreatic β-cells, initiating a signaling cascade that leads to the opening of voltage-dependent calcium channels and subsequent influx of Ca2+, which is a key trigger for insulin exocytosis.
References
Sari 59-801: A Preclinical Overview of a Novel Hypoglycemic Agent
For Researchers, Scientists, and Drug Development Professionals
Sari 59-801 has emerged as a promising novel, orally active hypoglycemic agent in preclinical studies. This technical guide provides an in-depth analysis of its mechanism of action, supported by available quantitative data from animal and in vitro models. Detailed experimental protocols for key assays are outlined to facilitate further research and development.
Core Mechanism of Action: Stimulation of Insulin Secretion
Preclinical evidence strongly indicates that the primary mechanism by which this compound exerts its hypoglycemic effect is through the direct stimulation of insulin release from pancreatic β-cells.[1] This action appears to be independent of cyclic AMP (cAMP) signaling pathways but is critically dependent on the influx of extracellular calcium (Ca2+).[2]
Studies on isolated rat islets have demonstrated that this compound induces insulin secretion in a dose-dependent manner. This effect is potentiated by agents that increase intracellular cAMP, such as theophylline and forskolin, but this compound itself does not significantly elevate islet cAMP levels.[2] The insulinotropic effect of this compound is abolished in the absence of extracellular calcium and is inhibited by calcium channel blockers like verapamil and nifedipine, suggesting that it facilitates Ca2+ uptake by the β-cells.[2]
Secondary and Investigational Mechanisms
Beyond its direct effect on insulin secretion, preliminary preclinical data suggests that this compound may also enhance insulin sensitivity, improve glucose uptake in peripheral tissues such as skeletal muscle and adipose tissue, and potentially reduce hepatic gluconeogenesis.[1] The precise molecular targets for these secondary effects are currently under investigation.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vivo Hypoglycemic and Insulinotropic Activity
| Animal Model | Parameter | Dose | Result |
| Fasting Mice | Hypoglycemic ED25 (2-hr) | 110 mg/kg (oral) | Effective dose for 25% reduction in blood glucose. |
| Fasting Mice | Plasma Insulin ED50 | 47 mg/kg (oral) | Effective dose for 50% increase in plasma insulin. |
| Fasting Rats | Hypoglycemic ED25 (2-hr) | 86 mg/kg (oral) | Effective dose for 25% reduction in blood glucose. |
| Fasting Rats | Plasma Insulin | 100 mg/kg (oral) | 62% elevation in plasma insulin. |
| Obese (ob/ob) Mice | Hypoglycemic ED25 | 47 mg/kg (oral) | Increased potency in a model of insulin resistance. |
| Lean Littermate Mice | Hypoglycemic ED25 | 131 mg/kg (oral) |
Table 2: In Vitro Insulin Secretion from Isolated Rat Islets
| Compound | Concentration | Conditions | Effect on Insulin Release |
| This compound | 0.05 mM - 0.3 mM | - | Stimulated insulin release. |
| This compound | 0.3 mM | In the absence of Ca2+ and presence of 1 mM EGTA | Ineffective in stimulating insulin release. |
| This compound | 0.3 mM | In the presence of verapamil, nifedipine, or CoCl2 | Inhibition of insulin release. |
| This compound | 0.3 mM | In the presence of 10 mM theophylline or 1 mM 1-methyl-3-isobutylxanthine | Greatly increased stimulation of insulin release. |
| This compound | 0.3 mM | In the presence of 0.1 mM forskolin or 1 mM dibutyryl cAMP | Potentiation of insulin release. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline representative protocols for the key experiments cited.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is designed to assess the effect of an orally administered hypoglycemic agent on glucose disposal following a glucose challenge.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound (or vehicle control)
-
D-glucose solution (e.g., 20% w/v in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Restraining device
Procedure:
-
Fast mice for 6 hours prior to the experiment, with free access to water.
-
Record the baseline blood glucose level (t= -30 min) from a tail snip.
-
Administer this compound (or vehicle) orally via gavage at the desired dose.
-
At t=0 min, administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to determine the effect on glucose tolerance.
Static Insulin Secretion Assay from Isolated Rat Islets
This in vitro assay measures the ability of a compound to stimulate insulin secretion from pancreatic islets.
Materials:
-
Male Sprague-Dawley rats
-
Collagenase solution
-
Ficoll density gradient solutions
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with HEPES and BSA
-
D-glucose solutions (e.g., 2.8 mM and 16.7 mM in KRB)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Islet Isolation: Isolate pancreatic islets by collagenase digestion of the pancreas, followed by purification using a Ficoll density gradient.
-
Pre-incubation: Hand-pick islets of similar size and pre-incubate batches of islets (e.g., 10 islets per well in triplicate) in KRB buffer with low glucose (2.8 mM) for 1-2 hours to allow them to equilibrate.
-
Stimulation: Replace the pre-incubation buffer with KRB buffer containing low glucose (2.8 mM), high glucose (16.7 mM), or low glucose plus various concentrations of this compound.
-
Incubate for 60 minutes at 37°C.
-
Sample Collection and Analysis: Collect the supernatant and measure the insulin concentration using an insulin ELISA kit.
-
Normalize insulin secretion to the islet number or protein content.
45Ca2+ Uptake Assay in Isolated Islets
This assay determines the effect of a compound on calcium influx into pancreatic islets.
Materials:
-
Isolated rat islets
-
KRB buffer
-
45CaCl2 (radioactive calcium)
-
This compound
-
Lanthanum chloride (LaCl3) solution (as a wash to remove extracellular 45Ca2+)
-
Scintillation counter and vials
Procedure:
-
Pre-incubate isolated islets in KRB buffer.
-
Add KRB buffer containing 45CaCl2 and the desired concentration of this compound (or control).
-
Incubate for a specified time (e.g., 60 minutes).
-
Terminate the uptake by washing the islets extensively with ice-cold KRB buffer containing LaCl3 to displace extracellularly bound 45Ca2+.
-
Lyse the islets and measure the incorporated radioactivity using a scintillation counter.
-
Express the results as 45Ca2+ uptake per islet or per unit of protein.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound-induced insulin secretion and a typical experimental workflow for its preclinical evaluation.
Caption: Proposed signaling pathway for this compound-induced insulin secretion.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
An In-depth Technical Guide on Sari 59-801 and its Effect on Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801 (chemical name: DL-α-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol) is an orally effective hypoglycemic compound that has demonstrated significant effects on glucose metabolism, primarily through the stimulation of insulin secretion[1][2][3][4][5]. This technical guide provides a comprehensive overview of the existing research on this compound, detailing its mechanism of action, quantitative effects on glucose and insulin levels, experimental protocols from key studies, and available pharmacokinetic data.
Mechanism of Action
Preclinical studies have established that this compound's primary mechanism for lowering blood glucose is the stimulation of insulin release from pancreatic β-cells. This effect is not dependent on glucose metabolism, as the compound is effective even in the absence of glucose. The insulinotropic action of this compound is intrinsically linked to an increase in calcium ion (Ca2+) uptake by the islet cells. Research indicates that agents that block Ca2+ entry into β-cells inhibit the insulin-releasing effects of this compound. Interestingly, the compound does not significantly elevate cyclic AMP (cAMP) levels in islets, suggesting its signaling pathway is distinct from that of agents that act via cAMP elevation. While the precise molecular target is still under investigation, it is clear that this compound enhances insulin sensitivity and modulates glucose metabolism in peripheral tissues, contributing to its overall glycemic control.
Signaling Pathway for this compound-Induced Insulin Secretion
Caption: Proposed signaling pathway for this compound-induced insulin secretion.
Quantitative Data on Efficacy
The hypoglycemic and insulin-stimulating effects of this compound have been quantified in several preclinical models. The following tables summarize the key findings.
Table 1: In Vivo Hypoglycemic and Insulinotropic Effects of this compound
| Species | Model | Dose (Oral) | Effect | ED25/ED50 | Reference |
| Mouse | Fasting, Normal | 10-200 mg/kg | Decreased blood glucose | ED25 = 110 mg/kg | |
| 47 mg/kg | Increased plasma insulin | ED50 = 47 mg/kg | |||
| Rat | Fasting, Normal | 10-200 mg/kg | Decreased blood glucose | ED25 = 86 mg/kg | |
| 100 mg/kg | Increased plasma insulin by 62% | - | |||
| Monkey | Fasting, Normal | 10-200 mg/kg | Effective hypoglycemic agent | - | |
| Mouse | Obese | - | More potent hypoglycemia | ED25 = 47 mg/kg | |
| Mouse | Lean Littermates | - | Less potent hypoglycemia | ED25 = 131 mg/kg |
Table 2: In Vitro Effects of this compound on Isolated Rat Pancreatic Islets
| This compound Concentration | Glucose Concentration | Effect on Insulin Secretion | Reference |
| 0.05 mM | 3 mM | Significant increase | |
| 0.3 mM | 3 mM | Maximum release | |
| 0.3 mM | 0, 3, or 5 mM | 4-5 fold stimulation | |
| 0.3 mM | 10 or 20 mM | Little effect on high rates of release |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
In Vivo Studies in Laboratory Animals
-
Animal Models: Studies were conducted in normal fasting mice, rats, and monkeys, as well as in obese mice and their lean littermates.
-
Drug Administration: this compound was administered orally at doses ranging from 10 to 200 mg/kg.
-
Blood Glucose and Insulin Measurement: Blood samples were collected at specified time points post-administration to measure glucose and plasma insulin levels. The hypoglycemic effective dose (ED25) and the insulin-stimulating effective dose (ED50) were calculated based on these measurements.
In Vitro Studies with Isolated Rat Pancreatic Islets
-
Islet Isolation: Pancreatic islets were isolated from rats for in vitro experiments.
-
Incubation Conditions: Isolated islets were incubated for 1 hour with varying concentrations of glucose (0, 3, 5, 10, or 20 mM) and this compound (0.05 mM to 0.3 mM).
-
Insulin Secretion Assay: The amount of insulin released into the incubation medium was measured to determine the stimulatory effect of this compound.
-
Glycolysis Measurement: The rate of conversion of [5-³H]-glucose to ³H₂O was used to measure the rate of glycolysis in the islets. This compound was found to have no effect on this process.
-
Proinsulin Synthesis: The effect of this compound on proinsulin synthesis was compared to that of tolbutamide and glibenclamide. Unlike the sulfonylureas, this compound did not inhibit proinsulin synthesis.
Investigation of the Mechanism of Action
-
Calcium Dependence: To assess the role of calcium, islets were incubated with this compound in the absence of Ca2+ and in the presence of 1 mM EGTA. Under these conditions, this compound was not effective. The effects of Ca2+ channel blockers (verapamil, nifedipine, CoCl₂) were also tested, and they were found to inhibit insulin release in response to this compound.
-
Calcium Uptake Studies: The uptake of ⁴⁵Ca²⁺ by isolated islets was measured in the presence and absence of this compound. The compound was found to increase ⁴⁵Ca²⁺ uptake.
-
cAMP Measurement: Islet cAMP levels were measured by radioimmunoassay. This compound did not significantly elevate cAMP concentrations. The potentiation of this compound's effect by phosphodiesterase inhibitors (theophylline, 1-methyl-3-isobutylxanthine) and an adenylate cyclase activator (forskolin) further supported that the compound itself does not increase islet cAMP.
Experimental Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of this compound.
Human Pharmacokinetics and Metabolism
A study in 15 healthy male volunteers who received a single oral dose of 50 or 200 mg of ¹⁴C-labeled this compound provided the following insights into its pharmacokinetics and metabolism:
-
Absorption: The drug was rapidly and almost completely absorbed from the gastrointestinal tract.
-
Dose Proportionality: The 200 mg dose resulted in less than proportionally higher blood concentrations of the unchanged drug and its radioactivity compared to the 50 mg dose. This was suggested to be due to an increase in the drug's distribution volume at higher doses.
-
Metabolism: this compound is partially metabolized before excretion. The primary metabolic pathway is conjugation with glucuronic acid. A minor metabolite is formed through the oxidation of the indole ring.
-
Excretion: Approximately 40% of the administered dose was recovered as the unchanged drug, almost exclusively in the urine.
Conclusion
This compound is a novel, orally active hypoglycemic agent that effectively lowers blood glucose levels by stimulating insulin secretion from pancreatic β-cells. Its mechanism of action is dependent on stimulating calcium influx into these cells and is independent of the cAMP signaling pathway. The compound has demonstrated efficacy in various animal models. Human pharmacokinetic data indicate rapid and nearly complete absorption with partial metabolism prior to excretion. The unique mechanism of action of this compound, particularly its lack of effect on proinsulin synthesis, suggests it may have a distinct profile compared to other insulin secretagogues like sulfonylureas. Further research would be necessary to fully elucidate its therapeutic potential in the management of type 2 diabetes.
References
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sari 59-801
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801, with the chemical name α-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol and CAS number 80565-58-8, is a novel, orally effective hypoglycemic compound. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, based on available preclinical and clinical data.
Pharmacokinetics
A study in healthy male volunteers has elucidated the pharmacokinetic profile of this compound following oral administration. The compound is rapidly and almost completely absorbed from the gastrointestinal tract.
Human Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound in humans after single oral doses of 50 mg and 200 mg.
| Parameter | 50 mg Dose | 200 mg Dose | Reference |
| Absorption | Rapid and almost complete | Rapid and almost complete | [1] |
| Elimination Half-life (t½) | 25-30 hours (unchanged drug) | 25-30 hours (unchanged drug) | [1] |
| Metabolism | Major: Conjugation with glucuronic acid; Minor: Oxidation of the indole ring | Major: Conjugation with glucuronic acid; Minor: Oxidation of the indole ring | [1] |
| Excretion | Approximately 80% renal, 20% fecal | Approximately 80% renal, 20% fecal | [1] |
| Recovery | ~40% of the dose recovered intact in urine | ~40% of the dose recovered intact in urine | [1] |
Note: Specific values for Cmax, Tmax, AUC, volume of distribution, and clearance were not detailed in the available literature.
Pharmacodynamics
This compound exerts its hypoglycemic effect by directly stimulating the secretion of insulin from pancreatic β-cells. This action is dependent on the presence of extracellular calcium.
In Vivo Hypoglycemic Activity
| Species | Parameter | Value | Reference |
| Mouse | ED25 (Hypoglycemic Effect) | 47 mg/kg | Not explicitly cited |
| Rat | ED25 (Hypoglycemic Effect) | 86 mg/kg | Not explicitly cited |
In Vitro Insulin Secretion
Studies using isolated rat islets have shown that this compound stimulates insulin release. A significant increase in insulin secretion was observed at a concentration of 0.05 mM, with maximal release at 0.3 mM.
Mechanism of Action
The insulinotropic effect of this compound is mediated by an increase in calcium ion influx into the pancreatic β-cells.
Signaling Pathway
Investigations into the molecular mechanism have revealed that this compound does not significantly alter cyclic AMP (cAMP) levels within the islets. Instead, its activity is dependent on extracellular calcium and can be blocked by calcium channel blockers such as verapamil and nifedipine. This suggests that this compound promotes the opening of voltage-dependent calcium channels, leading to an influx of Ca2+, which is a critical step in the signaling cascade for insulin exocytosis.
Caption: Proposed mechanism of action of this compound on insulin secretion.
Experimental Protocols
While the exact, detailed protocols for the seminal studies on this compound are not fully available, the following represents standardized methodologies for the key experiments cited.
In Vivo Hypoglycemic Activity in Rodents (Representative Protocol)
-
Animal Model: Male Swiss albino mice or Wistar rats are used. Animals are fasted overnight prior to the experiment with free access to water.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage at various doses. A control group receives the vehicle alone.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 30, 60, 120, and 240 minutes) after drug administration. Blood glucose levels are measured using a glucometer.
-
Data Analysis: The percentage reduction in blood glucose from the initial level is calculated for each animal. The ED25 (the dose required to produce a 25% reduction in blood glucose) is determined from the dose-response curve.
Caption: Workflow for in vivo hypoglycemic activity assessment.
In Vitro Insulin Secretion from Isolated Rat Islets (Representative Protocol)
-
Islet Isolation: Pancreatic islets are isolated from rats by collagenase digestion of the pancreas followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable medium (e.g., RPMI-1640) to allow for recovery.
-
Insulin Secretion Assay:
-
Islets are pre-incubated in a Krebs-Ringer bicarbonate buffer with a low glucose concentration (e.g., 2.8 mM) for a defined period.
-
The buffer is then replaced with fresh buffer containing low glucose (basal) or high glucose (stimulatory) in the presence or absence of various concentrations of this compound.
-
After incubation (e.g., 60 minutes), the supernatant is collected for the measurement of secreted insulin.
-
-
Insulin Quantification: Insulin levels in the supernatant are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of insulin secreted is normalized to the number of islets or total protein content. The stimulatory effect of this compound is determined by comparing insulin release in the treated groups to the control groups.
Caption: Workflow for in vitro insulin secretion assay using isolated islets.
References
Sari 59-801: A Technical Guide to its Potential in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sari 59-801 is a novel, orally active hypoglycemic compound that has demonstrated significant potential in preclinical studies for the management of type 2 diabetes. Its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a process intricately linked to the influx of extracellular calcium. This technical guide provides a comprehensive overview of the existing research on this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Introduction
Type 2 diabetes is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. A key therapeutic strategy involves enhancing insulin secretion from pancreatic β-cells. This compound has emerged as a promising small molecule that directly addresses this need. It acts as a potent insulin secretagogue, lowering blood glucose levels by augmenting insulin release.[1] This document will delve into the technical details of this compound's activity, providing a foundation for further investigation and development.
Mechanism of Action
This compound stimulates insulin release from pancreatic β-cells through a mechanism that is dependent on extracellular calcium and independent of the cyclic adenosine monophosphate (cAMP) signaling pathway.[2] Preclinical evidence strongly suggests that this compound enhances the influx of calcium (Ca2+) into β-cells.[2] This increase in intracellular Ca2+ concentration is a critical trigger for the exocytosis of insulin-containing granules. The activity of this compound is potentiated by agents that increase cAMP levels, such as theophylline and forskolin, but the compound itself does not elevate islet cAMP concentrations.[2] This indicates that this compound acts on a distinct pathway that converges with the cAMP system to modulate insulin secretion. The primary targets are believed to be voltage-gated calcium channels, with L-type calcium channels being the most likely candidates involved in insulin secretion.[3]
Signaling Pathway
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound on Insulin Secretion
| Parameter | Species | System | Concentration Range | Observation | Reference |
| Insulin Release | Rat | Isolated Pancreatic Islets | 0.05 - 0.3 mM | Stimulated insulin release |
Table 2: In Vivo Efficacy of this compound
| Parameter | Species | Dosing | Dosage Range | Observation | Reference |
| Hypoglycemic Effect | Mouse | Oral | 10 - 200 mg/kg | Effective hypoglycemic agent | |
| Hypoglycemic Effect | Rat | Oral | 10 - 200 mg/kg | Effective hypoglycemic agent | |
| Hypoglycemic Effect | Monkey | Oral | 10 - 200 mg/kg | Effective hypoglycemic agent | |
| Hypoglycemic ED25 (2-hr) | Fasting Mouse | Oral | 110 mg/kg | - | |
| Plasma Insulin ED50 | Fasting Mouse | Oral | 47 mg/kg | Increased plasma insulin | |
| Hypoglycemic ED25 (2-hr) | Fasting Rat | Oral | 86 mg/kg | - | |
| Plasma Insulin Increase | Fasting Rat | Oral | 100 mg/kg | 62% increase | |
| Hypoglycemic ED25 | Obese Mouse | Oral | 47 mg/kg | More potent than in lean mice | |
| Hypoglycemic ED25 | Lean Mouse | Oral | 131 mg/kg | - |
ED25: Effective dose for 25% of the maximal response. ED50: Effective dose for 50% of the maximal response.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. The following are representative protocols for key assays used to characterize the activity of this compound.
Isolation of Rat Pancreatic Islets and Static Insulin Secretion Assay
This protocol describes the isolation of pancreatic islets from rats and the subsequent measurement of insulin secretion in response to this compound.
Materials:
-
Collagenase solution (e.g., Collagenase P in Hanks' Balanced Salt Solution - HBSS)
-
HBSS
-
Ficoll-Paque or similar density gradient medium
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
Insulin radioimmunoassay (RIA) kit
Procedure:
-
Pancreas Perfusion and Digestion:
-
Anesthetize a rat and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase solution until fully distended.
-
Excise the pancreas and incubate in a water bath at 37°C for 15-20 minutes to digest the tissue.
-
Stop the digestion by adding cold HBSS.
-
-
Islet Purification:
-
Wash the digested tissue several times with HBSS by centrifugation.
-
Resuspend the tissue pellet in a density gradient medium.
-
Centrifuge to separate the islets from the acinar tissue.
-
Collect the islet layer and wash with HBSS.
-
Handpick pure islets under a stereomicroscope.
-
-
Islet Culture and Pre-incubation:
-
Culture the isolated islets overnight in RPMI-1640 medium.
-
Prior to the assay, pre-incubate the islets in KRB buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
-
Static Insulin Secretion Assay:
-
Place batches of 5-10 size-matched islets into separate wells of a multi-well plate.
-
Incubate the islets for 1 hour at 37°C in KRB buffer containing a basal glucose concentration (e.g., 2.8 mM) and different concentrations of this compound (e.g., 0, 0.05, 0.1, 0.3 mM).
-
Include positive controls such as a high glucose concentration (e.g., 16.7 mM) or other insulin secretagogues.
-
At the end of the incubation, collect the supernatant for insulin measurement.
-
Measure the insulin concentration in the supernatant using a radioimmunoassay (RIA) kit according to the manufacturer's instructions.
-
Experimental Workflow: In Vitro Insulin Secretion Assay
In Vivo Hypoglycemic and Insulinotropic Activity Assessment
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a rodent model.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Glucometer and test strips
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Insulin ELISA kit
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize animals to the housing conditions for at least one week.
-
Fast the animals overnight (12-16 hours) with free access to water before the experiment.
-
-
Baseline Measurements:
-
Record the body weight of each animal.
-
Collect a baseline blood sample from the tail vein to measure initial blood glucose and plasma insulin levels.
-
-
Drug Administration:
-
Administer this compound orally by gavage at various doses (e.g., 10, 50, 100, 200 mg/kg).
-
Administer the vehicle to a control group.
-
-
Blood Sampling and Analysis:
-
Collect blood samples at multiple time points after drug administration (e.g., 0.5, 1, 2, 4, 6, and 8 hours).
-
Measure blood glucose levels immediately using a glucometer.
-
Collect blood in EDTA-coated tubes for plasma separation.
-
Centrifuge the blood samples to obtain plasma and store at -80°C until insulin analysis.
-
Measure plasma insulin concentrations using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage change in blood glucose and plasma insulin from baseline for each animal at each time point.
-
Determine the ED25 and ED50 values for the hypoglycemic and insulinotropic effects.
-
Future Directions
While the existing data on this compound is promising, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Pharmacokinetic Profiling: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are essential to understand its pharmacokinetic profile, including its half-life and oral bioavailability.
-
Studies in Diabetic Animal Models: Evaluating the long-term efficacy and safety of this compound in relevant animal models of type 2 diabetes (e.g., db/db mice, Zucker diabetic fatty rats) is a critical next step.
-
Molecular Target Identification: Identifying the specific molecular target(s) of this compound on the β-cell, such as the specific subunits of the voltage-gated calcium channels it interacts with, will provide a more precise understanding of its mechanism of action.
-
Toxicology Studies: Comprehensive toxicology and safety pharmacology studies are necessary to assess the overall safety profile of the compound.
Conclusion
This compound is a compelling compound for type 2 diabetes research, demonstrating a clear ability to stimulate insulin secretion through a calcium-dependent mechanism. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to build upon. Further investigation into its pharmacokinetic properties, long-term efficacy in diabetic models, and precise molecular interactions will be crucial in determining its potential as a future therapeutic agent for the management of type 2 diabetes.
References
- 1. Effects of glucose on 45Ca2+ uptake by pancreatic islets as studied with the lanthanum method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 45Ca2+ uptake by dispersed pancreatic islet cells: effect of D-glucose and the calcium probe, chlorotetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A highly energetic process couples calcium influx through L-type calcium channels to insulin secretion in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Sari 59-801 for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801, with the chemical name DL-alpha-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol, is an orally effective hypoglycemic compound.[1] In vitro studies have demonstrated its activity as a stimulator of insulin secretion from isolated rat pancreatic islets.[1][2] These application notes provide a summary of the available in vitro data and detailed protocols for key experiments to facilitate further research and drug development efforts.
Mechanism of Action
This compound stimulates insulin release from pancreatic β-cells through a mechanism that is dependent on extracellular calcium.[3] The compound appears to increase the influx of calcium ions into the β-cells, a critical step in the insulin secretion pathway.[3] While this compound's activity is potentiated by agents that increase intracellular cyclic AMP (cAMP), such as theophylline and forskolin, it does not significantly elevate cAMP levels on its own. This suggests that this compound acts on a downstream step in the insulin secretion pathway that is sensitive to calcium levels. The stimulatory effect of this compound on insulin secretion is inhibited by calcium channel blockers like verapamil and nifedipine.
Data Presentation
The following table summarizes the quantitative data available for this compound from in vitro studies on isolated rat pancreatic islets.
| Parameter | Concentration | Observation | Source |
| Insulin Secretion | 0.05 mM | Produced a significant increase in insulin secretion in the presence of 3 mM glucose. | |
| Insulin Secretion | 0.3 mM | Produced maximum insulin release in the presence of 3 mM glucose. | |
| 45Ca2+ Uptake | 0.3 mM | Increased uptake of 45Ca2+ by isolated islets. | |
| cAMP Levels | 0.3 mM | Did not significantly elevate cAMP levels in isolated islets. |
Signaling Pathway
The proposed signaling pathway for this compound in pancreatic β-cells is illustrated below.
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
The following are detailed protocols for key in vitro experiments with this compound. These are based on established methodologies and should be optimized for specific laboratory conditions.
Isolation of Rat Pancreatic Islets
This protocol describes the isolation of pancreatic islets from rats using collagenase digestion.
Materials:
-
Male Wistar rats (250-300 g)
-
Collagenase (Type V) solution (e.g., 1 mg/mL in Hanks' Balanced Salt Solution - HBSS)
-
HBSS, sterile
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Ficoll-Paque or similar density gradient medium
-
Surgical instruments
-
Syringes and needles
-
Centrifuge tubes
-
Petri dishes
-
Stereomicroscope
Procedure:
-
Anesthetize the rat according to approved animal care protocols.
-
Perform a laparotomy to expose the abdominal cavity.
-
Locate the common bile duct and cannulate it with a fine-gauge needle.
-
Inject cold collagenase solution into the bile duct to perfuse and distend the pancreas.
-
Excise the inflated pancreas and transfer it to a sterile conical tube containing more collagenase solution.
-
Incubate the pancreas at 37°C for 15-20 minutes with gentle shaking to digest the exocrine tissue.
-
Stop the digestion by adding cold HBSS.
-
Wash the digested tissue several times with cold HBSS by centrifugation at low speed (e.g., 200 x g for 2 minutes).
-
Resuspend the pellet in a density gradient medium and centrifuge to separate the islets from acinar and other cells.
-
Collect the islet-rich fraction from the interface.
-
Wash the islets with sterile HBSS.
-
Hand-pick the purified islets under a stereomicroscope and transfer them to a petri dish containing supplemented RPMI-1640 medium.
-
Culture the islets overnight at 37°C in a humidified atmosphere of 5% CO2 before use in experiments.
In Vitro Insulin Secretion Assay
This assay measures the effect of this compound on insulin secretion from isolated rat islets.
Materials:
-
Isolated rat pancreatic islets
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA and desired glucose concentrations (e.g., 3 mM for basal and 16.7 mM for stimulatory)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Multi-well culture plates
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Pre-incubate batches of 5-10 size-matched islets in KRB buffer with a low glucose concentration (e.g., 3 mM) for 1-2 hours at 37°C.
-
Transfer the islets to fresh wells containing KRB buffer with the desired glucose concentration and various concentrations of this compound (e.g., 0, 0.01, 0.05, 0.1, 0.3, 1 mM). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Incubate the plates for 1-2 hours at 37°C.
-
At the end of the incubation, collect the supernatant from each well.
-
Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
The amount of secreted insulin can be normalized to the number of islets per well or to the total insulin content of the islets (determined after lysing the islets).
45Ca2+ Uptake Assay
This assay is used to determine the effect of this compound on calcium influx into pancreatic islets.
Materials:
-
Isolated rat pancreatic islets
-
KRB buffer with desired glucose concentrations
-
45CaCl2 (radioactive calcium)
-
This compound stock solution
-
LaCl3 solution (lanthanum chloride, to stop the uptake)
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Pre-incubate batches of islets in KRB buffer with a low glucose concentration for 30-60 minutes at 37°C.
-
Transfer the islets to KRB buffer containing the desired glucose concentration, 45CaCl2 (e.g., 1-2 µCi/mL), and different concentrations of this compound.
-
Incubate for a defined period (e.g., 2-10 minutes) at 37°C.
-
Terminate the uptake by adding ice-cold KRB buffer containing LaCl3 (e.g., 2 mM). Lanthanum displaces extracellular calcium but does not enter the cells.
-
Wash the islets several times with the ice-cold LaCl3 solution to remove extracellular 45Ca2+.
-
Lyse the islets (e.g., with a detergent-based buffer).
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The amount of 45Ca2+ uptake can be expressed as cpm per islet or normalized to the protein content of the islets.
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro evaluation of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
Application Notes and Protocols for Sari 59-801 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801 is a small molecule compound that has been identified as a potent, orally effective hypoglycemic agent.[1][2] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[3][4][5] This property makes this compound a valuable research tool for studying insulin secretion pathways, pancreatic β-cell function, and potential therapeutic strategies for type 2 diabetes. These application notes provide detailed protocols for the dissolution of this compound and its application in cell culture experiments, with a focus on pancreatic β-cell lines.
Product Information
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₃N₃O₂ | MedChemExpress |
| Molecular Weight | 313.4 g/mol | MedChemExpress |
| CAS Number | 80565-58-8 | MedChemExpress |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Store at -20°C | MedChemExpress |
Dissolution of this compound for Cell Culture
3.1. Recommended Solvent and Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.
Protocol for Preparing a 10 mM Stock Solution:
-
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.134 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
To aid dissolution, gently warm the tube to 37°C and vortex or sonicate until the powder is completely dissolved.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for up to several months.
-
3.2. Solvent Cytotoxicity Considerations
DMSO can be toxic to cells at higher concentrations. It is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to minimize cytotoxic effects. Some cell lines may be more sensitive, and it is advisable to perform a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Application in Cell Culture Experiments
4.1. Mechanism of Action and Signaling Pathway
This compound stimulates insulin secretion by increasing the influx of extracellular calcium (Ca²⁺) into pancreatic β-cells. This process is independent of the cyclic adenosine monophosphate (cAMP) signaling pathway. The rise in intracellular Ca²⁺ concentration is a critical trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. The exact molecular target of this compound on the β-cell membrane that mediates this Ca²⁺ influx is still under investigation but is thought to involve voltage-dependent calcium channels.
Figure 1: Proposed signaling pathway of this compound in pancreatic β-cells.
4.2. Recommended Cell Lines
This compound has been shown to be effective in stimulating insulin secretion in isolated rat pancreatic islets. For in vitro studies, the following pancreatic β-cell lines are recommended:
-
INS-1 (Rat Insulinoma): A well-characterized cell line that exhibits glucose-stimulated insulin secretion.
-
MIN6 (Mouse Insulinoma): Another widely used cell line that secretes insulin in response to glucose and other secretagogues.
-
1.1B4 (Human Pancreatic β-cell line): A human-derived cell line that can be useful for studying human-specific aspects of β-cell function.
4.3. Experimental Workflow
The following diagram outlines a general workflow for studying the effect of this compound on insulin secretion in pancreatic β-cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. Localized calcium influx in pancreatic beta-cells: its significance for Ca2+-dependent insulin secretion from the islets of Langerhans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Sari 59-801 in Mouse Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801 is a novel, orally effective hypoglycemic compound that has demonstrated potential in preclinical studies for the management of diabetes.[1] Its primary mechanism of action involves the stimulation of insulin release from pancreatic β-cells.[1] this compound has been shown to decrease blood glucose levels in various animal models, including mice and rats, by elevating plasma insulin.[1][2] These application notes provide detailed protocols for the use of this compound in common mouse models of diabetes, offering guidance on dosage, administration, and evaluation of its therapeutic effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound in mouse models.
Table 1: In Vivo Efficacy of this compound in Mice
| Parameter | Mouse Strain | Dosage | Effect | Reference |
| Hypoglycemic ED25 (2-hr) | Fasting Mice | 110 mg/kg (oral) | 25% effective dose for lowering blood glucose | [3] |
| Plasma Insulin ED50 (2-hr) | Fasting Mice | 47 mg/kg (oral) | 50% effective dose for increasing plasma insulin |
Mechanism of Action
This compound stimulates insulin secretion from pancreatic islets. This action is dependent on the presence of extracellular calcium and is believed to involve the stimulation of Ca2+ uptake by the β-cells. Unlike some other secretagogues, this compound does not appear to significantly elevate intracellular cyclic AMP (cAMP) levels.
Figure 1. Proposed signaling pathway for this compound-induced insulin secretion.
Experimental Protocols
The following are detailed protocols for the application of this compound in two common mouse models of diabetes: the streptozotocin (STZ)-induced model of type 1 diabetes and the db/db mouse model of type 2 diabetes.
Protocol 1: Evaluation of this compound in STZ-Induced Diabetic Mice
This protocol outlines a study to assess the efficacy of this compound in a chemically-induced model of type 1 diabetes.
1. Induction of Diabetes:
-
Use male C57BL/6J mice, 8-10 weeks of age.
-
Prepare a fresh solution of streptozotocin (STZ) in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 150-200 mg/kg body weight to induce diabetes.
-
Monitor blood glucose levels 48-72 hours post-injection. Mice with non-fasting blood glucose levels ≥ 250 mg/dL are considered diabetic and can be used for the study.
2. Preparation and Administration of this compound:
-
Vehicle Preparation: this compound is soluble in DMSO. For oral administration, a common vehicle is 0.5% carboxymethylcellulose (CMC) in water with a small amount of DMSO to ensure solubility. The final concentration of DMSO should be kept low (e.g., <5%).
-
Dosage: Based on the available data, a starting dose of 50-100 mg/kg body weight, administered once daily by oral gavage, is recommended.
-
Procedure for Oral Gavage:
- Accurately weigh each mouse to calculate the required dose volume.
- Use a proper-sized, ball-tipped gavage needle.
- Gently restrain the mouse and insert the gavage needle into the esophagus.
- Slowly administer the calculated volume of the this compound suspension or vehicle.
3. Experimental Groups:
-
Group 1: Non-diabetic control (Vehicle)
-
Group 2: Diabetic control (Vehicle)
-
Group 3: Diabetic + this compound (e.g., 50 mg/kg)
-
Group 4: Diabetic + this compound (e.g., 100 mg/kg)
4. Monitoring and Endpoints:
-
Blood Glucose: Monitor non-fasting blood glucose levels daily or every other day from the tail vein using a glucometer.
-
Body Weight: Record body weight every other day.
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study (e.g., after 4 weeks of treatment). Fast mice for 6 hours, then administer a glucose solution (2 g/kg) by oral gavage. Measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Plasma Insulin: Collect blood samples at baseline and at the end of the study to measure plasma insulin levels using an ELISA kit.
Figure 2. Experimental workflow for this compound in STZ-induced diabetic mice.
Protocol 2: Evaluation of this compound in db/db Mice
This protocol is designed to assess the efficacy of this compound in a genetic model of type 2 diabetes and obesity.
1. Animal Model:
-
Use male db/db mice and their lean db/+ littermates as controls.
-
Mice typically develop hyperglycemia and obesity by 8-10 weeks of age. Start the treatment at this age.
2. Preparation and Administration of this compound:
-
Follow the same procedure for vehicle preparation and oral gavage as described in Protocol 1.
-
A daily dose of 50-100 mg/kg is a suitable starting point for evaluation.
3. Experimental Groups:
-
Group 1: db/+ control (Vehicle)
-
Group 2: db/db control (Vehicle)
-
Group 3: db/db + this compound (e.g., 50 mg/kg)
-
Group 4: db/db + this compound (e.g., 100 mg/kg)
4. Monitoring and Endpoints:
-
Blood Glucose and Body Weight: Monitor weekly.
-
Food and Water Intake: Measure weekly to assess for any treatment-related changes.
-
Insulin Tolerance Test (ITT): Perform an ITT to assess insulin sensitivity. After a 4-6 hour fast, inject insulin (0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, and 60 minutes.
-
Terminal Blood and Tissue Collection: At the end of the study (e.g., 4-8 weeks), collect blood for analysis of plasma insulin, triglycerides, and cholesterol. Harvest tissues such as the pancreas, liver, and adipose tissue for further analysis (e.g., histology, western blotting).
Protocol 3: In Vitro Insulin Secretion Assay from Isolated Mouse Islets
This protocol can be used to directly assess the effect of this compound on insulin secretion from pancreatic islets.
1. Islet Isolation:
-
Isolate pancreatic islets from healthy C57BL/6J mice by collagenase digestion and density gradient centrifugation.
-
Culture isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
2. Insulin Secretion Assay:
-
Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.
-
Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (2.8 mM) for 1 hour.
-
Replace the pre-incubation buffer with KRB buffer containing:
- Low glucose (2.8 mM)
- High glucose (16.7 mM)
- High glucose + this compound (at various concentrations, e.g., 10, 50, 100 µM)
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant for insulin measurement using an ELISA kit.
-
Lyse the islets to measure total insulin content.
Figure 3. Workflow for in vitro insulin secretion assay.
Disclaimer
These protocols are intended as a guide for research purposes only. The specific details of the experimental design, including mouse strain, age, dosage, and duration of treatment, may need to be optimized for specific research questions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols for Sari 59-801 in Isolated Rat Islet Perfusion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801 is a hypoglycemic compound that stimulates insulin secretion from pancreatic β-cells.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in isolated rat islet perfusion assays, a critical tool for studying β-cell pathophysiology and the effects of insulin secretagogues. The primary mechanism of this compound involves the potentiation of insulin release through a calcium-dependent, cyclic AMP-independent pathway.[4]
Mechanism of Action
This compound stimulates insulin secretion by increasing the influx of extracellular calcium (Ca²⁺) into pancreatic β-cells.[4] This action is crucial for the exocytosis of insulin-containing granules. Notably, the stimulatory effect of this compound on insulin release is not associated with an increase in intracellular cyclic AMP (cAMP) levels. The activity of this compound is significantly enhanced by phosphodiesterase inhibitors, such as theophylline and 1-methyl-3-isobutylxanthine (IBMX), and by the adenylate cyclase activator forskolin, suggesting a synergistic effect with pathways that do elevate cAMP. The insulinotropic effect of this compound is abolished in the absence of extracellular Ca²⁺ and is inhibited by L-type voltage-gated calcium channel blockers like verapamil and nifedipine, indicating that its primary mechanism involves the modulation of these channels to increase Ca²⁺ uptake. While the precise molecular target of this compound on the β-cell membrane has not been fully elucidated, its action is clearly dependent on the machinery of stimulus-secretion coupling downstream of membrane depolarization and Ca²⁺ influx.
Data Presentation
The following tables summarize the effects of this compound on insulin secretion from isolated rat islets based on available literature.
Table 1: Effect of this compound on Insulin Secretion
| Compound | Concentration | Glucose Concentration | Observed Effect on Insulin Secretion | Reference |
| This compound | 0.05 - 0.3 mM | Not Specified | Stimulates insulin release |
Table 2: Modulation of this compound-Induced Insulin Secretion
| Modulator | Concentration | This compound Concentration | Observed Effect on Insulin Secretion | Reference |
| Theophylline | 10 mM | 0.3 mM | Greatly increased stimulation | |
| 1-Methyl-3-isobutylxanthine (IBMX) | 1 mM | 0.3 mM | Greatly increased stimulation | |
| Forskolin | 0.1 mM | 0.3 mM | Potentiated stimulation | |
| Dibutyryl cAMP | 1 mM | 0.3 mM | Potentiated stimulation | |
| Verapamil | 50 µM | 0.3 mM | Inhibited release | |
| Nifedipine | Not Specified | 0.3 mM | Inhibited release | |
| CoCl₂ | Not Specified | 0.3 mM | Inhibited release | |
| EGTA (in Ca²⁺-free medium) | 1 mM | 0.3 mM | Abolished release |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in DMSO. To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the perfusion buffer should be kept below 0.1% to minimize solvent effects on islet function.
Isolated Rat Islet Perfusion Assay
This protocol describes a general method for the dynamic assessment of insulin secretion from isolated rat islets, which can be adapted for studying the effects of this compound.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, 24 mM NaHCO₃, 10 mM HEPES, and 0.1% Bovine Serum Albumin (BSA), pH 7.4. Prepare fresh and gas with 95% O₂ / 5% CO₂ for at least 30 minutes before use.
-
Low Glucose KRBH: KRBH supplemented with 2.8 mM D-glucose.
-
High Glucose KRBH: KRBH supplemented with 16.7 mM D-glucose.
-
Test Compound Buffers: Prepare KRBH with the desired final concentrations of this compound and any modulators (e.g., verapamil, theophylline). Ensure the final DMSO concentration is consistent across all conditions.
-
Collagenase P solution
-
Ficoll-Paque or similar density gradient medium
-
RPMI 1640 culture medium
-
Perifusion System: Includes a peristaltic pump, water bath (37°C), islet chambers, and a fraction collector.
-
Insulin ELISA kit
Procedure:
-
Islet Isolation:
-
Isolate pancreatic islets from adult male Sprague-Dawley rats by collagenase digestion of the pancreas followed by purification using a density gradient centrifugation method.
-
Handpick purified islets under a stereomicroscope to ensure high purity.
-
Culture the isolated islets overnight in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Perifusion System Setup:
-
Assemble the perifusion system according to the manufacturer's instructions.
-
Equilibrate all buffers to 37°C in a water bath and continuously gas with 95% O₂ / 5% CO₂.
-
Set the flow rate of the peristaltic pump to a constant rate, typically 100-200 µL/min.
-
-
Islet Loading and Equilibration:
-
Select a group of similarly sized islets (e.g., 50-100 islets per chamber).
-
Carefully load the islets into the perifusion chambers.
-
Begin the perifusion with low glucose (2.8 mM) KRBH for a 30-60 minute equilibration period to establish a stable basal insulin secretion rate.
-
-
Perifusion Experiment:
-
Collect fractions of the perifusate at regular intervals (e.g., every 1-5 minutes) using a fraction collector.
-
Basal Secretion: Continue perifusion with low glucose KRBH to measure the basal insulin secretion rate.
-
Stimulation with this compound: Switch the perifusion buffer to one containing the desired concentration of this compound (e.g., 0.1 mM or 0.3 mM) in low or high glucose KRBH.
-
Modulation of Secretion: To investigate the mechanism of action, introduce buffers containing this compound in combination with inhibitors (e.g., verapamil) or potentiators (e.g., theophylline).
-
Washout: Following the stimulation period, switch back to the low glucose KRBH to observe the return to basal secretion levels.
-
Positive Control: At the end of the experiment, a depolarizing stimulus such as 30 mM KCl can be used to confirm islet viability and secretory capacity.
-
-
Sample Analysis:
-
Store the collected fractions at -20°C until analysis.
-
Measure the insulin concentration in each fraction using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the insulin secretion rate (e.g., in ng/islet/minute) versus time.
-
Calculate the total insulin secreted during the basal and stimulation periods (area under the curve).
-
Compare the insulin secretion profiles between different experimental conditions.
-
Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for islet perfusion with this compound.
References
Application Notes and Protocols for Oral Administration of Sari 59-801 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801 (DL-alpha-[dimethylaminomethyl]-2-[3-ethyl-5-methyl-4-isoxazolyl]-1H-indole-3-methanol) is an orally effective hypoglycemic compound that primarily acts by stimulating insulin secretion.[1][2] Preclinical studies in rats and mice have demonstrated its ability to decrease blood glucose levels and elevate plasma insulin.[1][2] The mechanism of action appears to be independent of glucose metabolism and is thought to involve the stimulation of calcium (Ca2+) uptake by pancreatic β-cells, a critical step in insulin exocytosis.[3] This document provides detailed protocols for the oral administration of this compound to rats for preclinical research, based on available data and established laboratory procedures.
Quantitative Data Summary
The following tables summarize the reported in vivo and in vitro efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Rats
| Parameter | Value | Dose | Species/Model | Reference |
| Hypoglycemic ED25 | 86 mg/kg | Single oral dose | Fasting Rats | |
| Plasma Insulin Elevation | +62% | 100 mg/kg (oral) | Fasting Rats |
Table 2: In Vitro Efficacy of this compound on Isolated Rat Pancreatic Islets
| Parameter | Concentration | Condition | Reference |
| Significant Insulin Secretion | 0.05 mM | 1-hour incubation with 3 mM glucose | |
| Maximum Insulin Release | 0.3 mM | 1-hour incubation with 3 mM glucose |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and safe formulation of this compound for oral administration to rats.
Background: this compound is soluble in Dimethyl sulfoxide (DMSO). However, high concentrations of DMSO can have pharmacological effects and may cause local irritation. Therefore, a co-solvent system is recommended to ensure the compound remains in solution while minimizing the concentration of DMSO. A vehicle of 10% DMSO, 40% PEG 400, and 50% sterile water is a commonly used and well-tolerated vehicle for oral gavage of compounds with similar solubility profiles.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG 400), USP grade
-
Sterile water for injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the total volume needed for the study. For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound. The vehicle will consist of 1 mL DMSO, 4 mL PEG 400, and 5 mL sterile water.
-
Weigh the appropriate amount of this compound powder and place it into a sterile conical tube.
-
Add the required volume of DMSO to the tube.
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary.
-
Add the required volume of PEG 400 to the DMSO solution and vortex until the solution is homogenous.
-
Slowly add the sterile water to the mixture while vortexing to prevent precipitation of the compound.
-
Inspect the final solution to ensure it is clear and free of any particulate matter.
-
Store the formulation at room temperature or as determined by stability studies, protected from light. Prepare fresh on the day of the experiment if stability is unknown.
Protocol 2: Oral Administration of this compound to Rats by Gavage
Objective: To accurately deliver a specified dose of this compound directly into the stomach of a rat.
Animals:
-
The specific rat strain used in the original efficacy studies is not explicitly stated in the available literature. Wistar or Sprague-Dawley rats are common strains used in metabolic research and are recommended.
-
Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
-
For hypoglycemia studies, rats should be fasted overnight (approximately 12-16 hours) with free access to water.
Materials:
-
Prepared this compound formulation
-
Vehicle control (e.g., 10% DMSO, 40% PEG 400, 50% sterile water)
-
Appropriately sized oral gavage needles (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)
-
Syringes (1 mL or 3 mL, depending on the dosing volume)
-
Animal scale
Procedure:
-
Weigh each rat on the day of the experiment to accurately calculate the dosing volume. The maximum recommended dosing volume for oral gavage in rats is 10 mL/kg.
-
Calculate the volume of the this compound formulation to be administered to each rat based on its body weight and the target dose (e.g., 86 mg/kg).
-
Gently restrain the rat. This can be done by firmly grasping the animal over the shoulders and allowing its hind feet to rest on a stable surface. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
Measure the correct length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end of the needle at the last rib. Mark the needle at the level of the nose. Do not insert the needle past this mark.
-
With the rat's head tilted slightly upwards to straighten the esophagus, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly down the esophagus. If any resistance is met, or if the animal begins to choke or struggle excessively, withdraw the needle immediately and re-attempt. Do not force the needle.
-
Once the needle is in the correct position, slowly depress the syringe plunger to deliver the formulation.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the rat to its cage and monitor it closely for at least 15-30 minutes for any signs of distress, such as difficulty breathing or leakage of the formulation from the mouth or nose.
-
Administer the vehicle control to a separate group of rats using the same procedure.
Protocol 3: Assessment of Hypoglycemic Effect
Objective: To determine the effect of orally administered this compound on blood glucose levels in rats.
Procedure:
-
Collect a baseline blood sample (Time 0) from the tail vein immediately before oral administration.
-
Administer this compound or vehicle control as described in Protocol 2.
-
Collect subsequent blood samples at predetermined time points after administration. Based on the available data, a significant effect is observed at 2 hours post-dose. A suggested time course for a pharmacokinetic/pharmacodynamic study would be 0, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Measure blood glucose levels immediately using a validated glucometer.
-
For plasma insulin measurement, collect blood into EDTA-coated tubes. Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis using a rat insulin ELISA kit.
Visualizations
Caption: Experimental workflow for assessing the hypoglycemic effect of this compound in rats.
Caption: Proposed signaling pathway for this compound-induced insulin secretion in pancreatic β-cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 3. Stimulation of insulin secretion from isolated rat islets by this compound. Relation to cAMP concentration and Ca2+ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Insulin Release with Sari 59-801 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring insulin release in response to Sari 59-801, an orally effective hypoglycemic compound known to stimulate insulin secretion.[1][2] The provided protocols and background information are intended to assist researchers in pharmacology and diabetes drug development in accurately assessing the secretagogue properties of this and similar compounds.
Introduction to this compound
This compound (DL-alpha-dimethylaminomethyl-2-[3-ethyl-5-methyl-4-isoxazoyl]-1H-indole-3-methanol) is a compound that has been shown to decrease blood glucose levels and elevate plasma insulin in animal models, including rats and mice.[1][3][4] In vitro studies using isolated rat pancreatic islets have demonstrated that this compound directly stimulates insulin secretion. Understanding the mechanism by which this compound promotes insulin release is crucial for its potential development as a therapeutic agent for diabetes.
Mechanism of Action
The stimulatory effect of this compound on insulin secretion is primarily mediated by an increase in calcium ion (Ca2+) influx into pancreatic β-cells. Key aspects of its mechanism include:
-
Calcium-Dependent Action: The insulinotropic effect of this compound is dependent on the presence of extracellular Ca2+. The absence of Ca2+ or the presence of Ca2+ channel blockers, such as verapamil and nifedipine, inhibits this compound-induced insulin release.
-
Stimulation of Ca2+ Uptake: Studies have shown that this compound increases the uptake of 45Ca2+ by isolated islets, and this effect is blocked by verapamil.
-
cAMP Independence: Unlike some other insulin secretagogues, this compound does not appear to significantly increase cyclic AMP (cAMP) concentrations within the islet cells. However, its effects are potentiated by agents that do increase cAMP levels, such as the phosphodiesterase inhibitor theophylline and the adenylate cyclase activator forskolin. This suggests that while this compound's primary mechanism is independent of cAMP, the cAMP signaling pathway can enhance its efficacy.
The precise molecular target through which this compound stimulates Ca2+ uptake is still a subject for further investigation.
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
To assess the effect of this compound on insulin secretion, a static Glucose-Stimulated Insulin Secretion (GSIS) assay using isolated pancreatic islets is recommended. This in vitro method allows for the precise measurement of insulin released in response to various stimuli.
Materials and Reagents
-
Collagenase
-
Hank's Balanced Salt Solution (HBSS)
-
RPMI-1640 culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Krebs-Ringer Bicarbonate Buffer (KRBH) containing:
-
115 mM NaCl
-
5 mM KCl
-
24 mM NaHCO3
-
2.5 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
0.1% Bovine Serum Albumin (BSA)
-
-
Glucose solutions (prepared in KRBH)
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Insulin ELISA kit
-
Pancreatic islets (isolated from rats or mice)
Protocol for Static Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol is adapted from standard procedures for static GSIS assays.
-
Islet Isolation and Culture:
-
Isolate pancreatic islets from rodents using the collagenase digestion method.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator to allow for recovery.
-
-
Pre-incubation:
-
Hand-pick islets of similar size and transfer groups of 5-10 islets into individual wells of a 24-well plate.
-
Wash the islets with KRBH buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the islets in low-glucose KRBH buffer for 1-2 hours at 37°C to allow them to equilibrate and establish a basal rate of insulin secretion.
-
-
Basal Insulin Secretion:
-
After pre-incubation, carefully remove the buffer.
-
Add fresh low-glucose (2.8 mM) KRBH buffer to each well.
-
Incubate for 1 hour at 37°C.
-
At the end of the incubation, collect the supernatant (this contains the basal insulin secretion) and store it at -20°C or -80°C for later analysis.
-
-
Stimulated Insulin Secretion:
-
Remove the low-glucose buffer.
-
Add KRBH buffer with stimulating concentrations of glucose (e.g., 16.7 mM) and/or this compound. Include appropriate controls:
-
Low glucose (2.8 mM) + vehicle
-
High glucose (16.7 mM) + vehicle
-
Low glucose (2.8 mM) + this compound (at desired concentrations)
-
High glucose (16.7 mM) + this compound (at desired concentrations)
-
-
Incubate for 1 hour at 37°C.
-
Collect the supernatant and store it at -20°C or -80°C.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatants for the stimulation phase, lyse the islets in each well to determine the total insulin content or total protein/DNA content for normalization of the secreted insulin values.
-
Experimental Workflow Diagram
Caption: Workflow for the static GSIS assay.
Data Presentation
The quantitative data obtained from the GSIS assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Insulin Secretion from Isolated Islets
| Treatment Group | Glucose (mM) | This compound (µM) | Insulin Secretion (ng/islet/hour) | Fold Change over Basal |
| Basal | 2.8 | 0 (Vehicle) | Mean ± SEM | 1.0 |
| Stimulated | 16.7 | 0 (Vehicle) | Mean ± SEM | X.X |
| Treatment 1 | 2.8 | 10 | Mean ± SEM | X.X |
| Treatment 2 | 2.8 | 50 | Mean ± SEM | X.X |
| Treatment 3 | 16.7 | 10 | Mean ± SEM | X.X |
| Treatment 4 | 16.7 | 50 | Mean ± SEM | X.X |
Data should be presented as mean ± Standard Error of the Mean (SEM) from a sufficient number of replicates. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to determine significant differences between groups.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of this compound on insulin release. By following these detailed methodologies, researchers can obtain reliable and reproducible data to further elucidate the mechanism of action of this compound and evaluate its potential as a novel therapeutic for diabetes. The use of standardized assays and clear data presentation will be critical for advancing the understanding of this compound's pharmacological profile.
References
Application of Sari 59-801 in High-Throughput Screening for Insulin Secretagogues
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Sari 59-801 is an orally effective hypoglycemic compound known to stimulate insulin secretion from pancreatic β-cells.[1][2][3] Extensive research has demonstrated that its mechanism of action involves the potentiation of calcium (Ca2+) uptake by islet cells, a critical step in the insulin exocytosis pathway.[4][5] Unlike some other secretagogues, this compound does not significantly elevate intracellular cyclic AMP (cAMP) levels. This well-defined, Ca2+-dependent mechanism makes this compound an excellent positive control for high-throughput screening (HTS) campaigns aimed at discovering novel insulin secretagogues that act through similar pathways.
This application note provides a detailed protocol for utilizing this compound in a high-throughput, fluorescence-based assay to screen for compounds that modulate intracellular calcium mobilization in pancreatic β-cells.
Signaling Pathway of this compound in Pancreatic β-Cells
This compound stimulates insulin secretion by increasing the influx of extracellular calcium into the pancreatic β-cell. This increase in intracellular Ca2+ concentration is a primary trigger for the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin. The effect of this compound is dependent on the presence of extracellular Ca2+ and can be blocked by inhibitors of voltage-gated Ca2+ channels.
High-Throughput Screening Protocol: Calcium Influx Assay
This protocol describes a representative high-throughput screening assay to identify compounds that, like this compound, stimulate calcium influx in a pancreatic β-cell line (e.g., MIN6). The assay utilizes a fluorescent calcium indicator that exhibits an increase in fluorescence intensity upon binding to free Ca2+.
Experimental Workflow
Materials and Reagents
-
Cell Line: MIN6 mouse pancreatic β-cell line
-
Culture Medium: DMEM high glucose, supplemented with 15% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Assay Plates: 384-well, black-walled, clear-bottom microplates
-
Calcium Indicator: Fluo-4 AM or equivalent
-
Assay Buffer: Krebs-Ringer Bicarbonate Buffer (KRBH) containing (in mM): 119 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 NaHCO3, 10 HEPES, and 3 glucose (basal), pH 7.4
-
Positive Control: this compound
-
Negative Control: DMSO (vehicle)
-
Compound Plates: 384-well plates containing test compounds and controls diluted in assay buffer.
Detailed Protocol
-
Cell Plating:
-
Culture MIN6 cells to 80-90% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed 20,000 cells per well in 40 µL of culture medium into 384-well assay plates.
-
Incubate plates at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
-
Dye Loading:
-
Prepare a 2X working solution of the calcium indicator in assay buffer.
-
Gently remove the culture medium from the cell plates.
-
Add 20 µL of the 2X dye-loading solution to each well.
-
Incubate the plates at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Fluorescence Measurement:
-
Prepare compound plates with test compounds, this compound (positive control), and DMSO (negative control) diluted in assay buffer. A typical final assay concentration for this compound as a positive control would be in the range of 10-100 µM.
-
Place the cell plate and the compound plate into a fluorescence kinetic plate reader (e.g., a FLIPR Tetra® High-Throughput Cellular Screening System).
-
The instrument will add 20 µL from the compound plate to the cell plate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second for the first 10 seconds (baseline reading) and then every 5 seconds for a total of 3-5 minutes.
-
-
Data Analysis:
-
The response is typically calculated as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls on each plate.
-
Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is generally considered excellent for HTS.
-
Identify "hit" compounds based on a predefined activity threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Data Presentation
The following tables represent hypothetical data from a screen using this compound as a positive control.
Table 1: Single-Point Screening Results
| Compound ID | Concentration (µM) | Fluorescence Response (RFU) | % Activation (vs. This compound) |
| DMSO | - | 150 | 0% |
| This compound | 30 | 1850 | 100% |
| Test Cmpd 1 | 10 | 175 | 1.5% |
| Test Cmpd 2 | 10 | 1200 | 61.8% |
| Test Cmpd 3 | 10 | 210 | 3.5% |
Table 2: Dose-Response of this compound
| Concentration (µM) | Fluorescence Response (RFU) |
| 100 | 2100 |
| 30 | 1850 |
| 10 | 1300 |
| 3 | 750 |
| 1 | 300 |
| 0.3 | 180 |
| 0.1 | 155 |
Note: RFU = Relative Fluorescence Units. The data presented are for illustrative purposes only.
Conclusion
This compound serves as a valuable tool compound for the development and validation of high-throughput screening assays for the discovery of novel insulin secretagogues. Its well-characterized mechanism of action, centered on the stimulation of Ca2+ influx in pancreatic β-cells, makes it an ideal positive control for cell-based assays monitoring intracellular calcium dynamics. The protocol outlined here provides a robust framework for screening large compound libraries to identify new therapeutic leads for the treatment of type 2 diabetes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulation of insulin secretion from isolated rat islets by this compound. Relation to cAMP concentration and Ca2+ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. This compound - Immunomart [immunomart.com]
Application Notes and Protocols for Sari 59-801 in Combination with Other Diabetes Compounds
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Sari 59-801 is a research compound, and information regarding its use in combination with other diabetes medications is limited. The following application notes and protocols are based on the known mechanism of this compound and established methodologies for evaluating combination therapies in diabetes research. These protocols are intended to serve as a guide and should be adapted and validated for specific experimental needs.
Introduction to this compound
This compound is an orally active hypoglycemic agent that primarily functions by stimulating insulin secretion from pancreatic β-cells.[1][2][3] Its mechanism of action is distinct from many other secretagogues as it does not significantly elevate intracellular cyclic AMP (cAMP) levels.[4] Instead, this compound appears to stimulate the influx of extracellular calcium (Ca2+) into the β-cell, a critical step in the insulin exocytosis pathway.[4] This Ca2+-dependent mechanism presents a unique opportunity for synergistic or additive effects when combined with other classes of anti-diabetic drugs that operate through different pathways.
Preclinical studies have demonstrated the efficacy of this compound in lowering blood glucose in various animal models. In vitro, it stimulates insulin release from isolated rat islets at concentrations ranging from 0.05 to 0.3 mM. In vivo, oral administration to fasting rats resulted in significant hypoglycemic activity, with an ED25 of 86 mg/kg, and a 62% elevation in plasma insulin at a dose of 100 mg/kg. In fasting mice, the 2-hour hypoglycemic ED25 was 110 mg/kg, with an ED50 of 47 mg/kg for increasing plasma insulin.
Potential Combination Therapies
Given its mechanism of action, this compound could be a valuable component of combination therapies for type 2 diabetes. The rationale for combining this compound with other agents is to target multiple pathophysiological defects of the disease, potentially leading to improved glycemic control, reduced side effects, and a lower pill burden.
This compound and GLP-1 Receptor Agonists (GLP-1 RAs)
-
Rationale: GLP-1 RAs enhance glucose-dependent insulin secretion, suppress glucagon secretion, delay gastric emptying, and promote satiety. Their insulinotropic effect is largely mediated by cAMP signaling. The combination with this compound, which acts via Ca2+ influx, could lead to a potentiation of insulin secretion through two distinct intracellular pathways.
-
Potential Benefits: Enhanced glycemic control, potential for weight loss (from GLP-1 RA), and a possible reduction in the required dose of each agent, thereby minimizing side effects.
This compound and SGLT2 Inhibitors
-
Rationale: SGLT2 inhibitors promote urinary glucose excretion, thereby lowering blood glucose independently of insulin action. Combining this with this compound's insulin secretion-enhancing effect would target both insulin-dependent and insulin-independent pathways of glucose lowering.
-
Potential Benefits: Significant reduction in HbA1c, potential for weight loss and blood pressure reduction (from SGLT2 inhibitor), and a low risk of hypoglycemia when this compound is used in a glucose-dependent manner.
This compound and Metformin
-
Rationale: Metformin is a first-line therapy for type 2 diabetes that primarily reduces hepatic glucose production and improves insulin sensitivity in peripheral tissues. Combining this with the insulin secretagogue effect of this compound would address both insulin resistance and deficient insulin secretion.
-
Potential Benefits: Comprehensive glycemic control by targeting multiple core defects of type 2 diabetes.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | System | Concentration Range | Observation | Reference |
| Insulin Release | Rat | Isolated Islets | 0.05 - 0.3 mM | Stimulated insulin secretion |
Table 2: In Vivo Activity of this compound
| Parameter | Species | Dose | Observation | Reference |
| Hypoglycemic Activity (ED25) | Fasting Rat | 86 mg/kg (oral) | Significant hypoglycemic activity at 2 hours | |
| Plasma Insulin | Fasting Rat | 100 mg/kg (oral) | 62% elevation | |
| Hypoglycemic Activity (ED25) | Fasting Mouse | 110 mg/kg (oral) | 2-hour hypoglycemic effect | |
| Plasma Insulin (ED50) | Fasting Mouse | 47 mg/kg (oral) | Increased plasma insulin levels |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: Proposed signaling pathway of this compound in pancreatic β-cells.
Experimental Workflow for In Vitro Combination Study
Caption: Workflow for in vitro assessment of this compound combination therapy.
Detailed Experimental Protocols
Protocol 1: In Vitro Assessment of Insulin Secretion using Islet Perifusion
This protocol is designed to assess the effect of this compound alone and in combination with a GLP-1 RA on dynamic insulin secretion from isolated pancreatic islets.
5.1.1. Materials and Equipment
-
Collagenase P
-
Hanks' Balanced Salt Solution (HBSS)
-
RPMI-1640 medium
-
Ficoll-Paque or other density gradient medium
-
Perifusion system with chambers
-
Peristaltic pump
-
Fraction collector
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
This compound
-
GLP-1 Receptor Agonist (e.g., Liraglutide, Exenatide)
-
Glucose
-
Bovine Serum Albumin (BSA)
-
Insulin ELISA kit
5.1.2. Islet Isolation (Adapted from standard rat islet isolation protocols)
-
Anesthetize a male Sprague-Dawley rat (250-300g) following approved animal care and use guidelines.
-
Expose the pancreas and cannulate the common bile duct.
-
Perfuse the pancreas with cold collagenase solution (e.g., 0.5 mg/mL in HBSS).
-
Excise the distended pancreas and incubate in a 37°C water bath for 15-20 minutes.
-
Mechanically disrupt the digested tissue and wash with cold HBSS.
-
Purify the islets using a density gradient centrifugation (e.g., Ficoll).
-
Hand-pick the islets under a stereomicroscope to ensure purity.
-
Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
5.1.3. Islet Perifusion Assay
-
Set up the perifusion system, ensuring the temperature is maintained at 37°C.
-
Load approximately 100-150 size-matched islets into each perifusion chamber.
-
Equilibrate the islets by perifusing with KRB buffer containing low glucose (e.g., 2.8 mM) for 60 minutes at a flow rate of 1 mL/min.
-
Begin collecting fractions every 1-2 minutes.
-
Perifuse with basal low glucose for a baseline period (e.g., 10 minutes).
-
Switch to KRB buffer containing high glucose (e.g., 16.7 mM) to stimulate insulin secretion.
-
Introduce this compound, the GLP-1 RA, or the combination in the presence of low or high glucose according to the experimental design. A suggested experimental design would include:
-
Group 1: High glucose alone
-
Group 2: High glucose + this compound
-
Group 3: High glucose + GLP-1 RA
-
Group 4: High glucose + this compound + GLP-1 RA
-
-
After the stimulation period, return to basal low glucose to observe the return to baseline secretion.
-
Store the collected fractions at -20°C until insulin measurement.
-
Measure insulin concentration in each fraction using an insulin ELISA kit following the manufacturer's instructions.
-
Analyze the data to determine the dynamics of insulin secretion, including first and second phase release, and total insulin output.
Protocol 2: In Vitro Assessment of Glucose Uptake in Adipocytes
This protocol is to determine the effect of this compound in combination with an insulin-sensitizing agent like metformin on glucose uptake in 3T3-L1 adipocytes.
5.2.1. Materials and Equipment
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Insulin, Dexamethasone, and IBMX for differentiation
-
This compound
-
Metformin
-
2-deoxy-D-[3H]-glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Scintillation counter or fluorescence plate reader
-
Phosphate Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
5.2.2. Cell Culture and Differentiation
-
Culture 3T3-L1 preadipocytes in DMEM with 10% FBS.
-
Induce differentiation two days post-confluence by switching to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin for another 48 hours.
-
Maintain the differentiated adipocytes in DMEM with 10% FBS, changing the medium every 2-3 days. Experiments should be performed on fully differentiated adipocytes (days 8-12 post-differentiation).
5.2.3. Glucose Uptake Assay
-
Seed and differentiate 3T3-L1 cells in 24- or 48-well plates.
-
Serum-starve the differentiated adipocytes for 2-4 hours in serum-free DMEM.
-
Pre-incubate the cells with this compound, metformin, or the combination in KRH buffer for 1 hour. Include appropriate vehicle controls.
-
Stimulate glucose uptake by adding insulin (e.g., 100 nM) for 30 minutes.
-
Initiate the glucose uptake by adding 2-deoxy-D-[3H]-glucose (0.5 µCi/well) or 2-NBDG for 10 minutes.
-
Terminate the uptake by washing the cells three times with ice-cold PBS.
-
Lyse the cells with 0.1% SDS.
-
For radiolabeled glucose, measure the radioactivity in the cell lysates using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Normalize the glucose uptake to the protein concentration of each well.
-
Analyze the data to determine the effects of the individual compounds and their combination on basal and insulin-stimulated glucose uptake.
Data Analysis and Interpretation
For combination studies, it is crucial to assess whether the observed effect is additive or synergistic. The Chou-Talalay method can be used to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. This analysis will provide a quantitative measure of the interaction between this compound and the other anti-diabetic compounds.
Conclusion
This compound, with its distinct Ca2+-dependent mechanism of insulin secretion, holds promise as a component of future combination therapies for type 2 diabetes. The protocols outlined above provide a framework for the preclinical evaluation of this compound in combination with other established classes of anti-diabetic drugs. Such studies are essential to elucidate potential synergistic interactions and to guide the rational design of more effective treatment regimens for individuals with type 2 diabetes.
References
Application Notes and Protocols for In Vivo Imaging of Sari 59-801
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of proposed in vivo imaging strategies to elucidate the pharmacodynamics of Sari 59-801, an orally effective hypoglycemic agent. While, to date, no specific in vivo imaging studies involving this compound have been published, this document outlines detailed protocols for relevant imaging techniques based on its known mechanism of action. This compound stimulates insulin secretion by increasing calcium ion influx into pancreatic β-cells, independent of the cyclic adenosine monophosphate (cAMP) pathway.[1]
The following sections detail proposed experimental protocols and the expected quantitative outcomes for investigating the effects of this compound in vivo.
Quantitative Data Summary (Hypothetical)
The tables below present hypothetical quantitative data that could be expected from the proposed in vivo imaging studies. These tables are designed for easy comparison of the effects of this compound versus a vehicle control.
Table 1: Pancreatic β-Cell Activity Measured by Manganese-Enhanced MRI (MEMRI)
| Treatment Group | Pancreatic Signal Enhancement (%) | Time to Peak Enhancement (minutes) |
| Vehicle Control | 15 ± 3 | 45 ± 5 |
| This compound | 35 ± 5 | 30 ± 4 |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Table 2: Whole-Body Glucose Uptake Measured by PET with [18F]FDG
| Treatment Group | Standardized Uptake Value (SUV) in Skeletal Muscle | SUV in Adipose Tissue |
| Vehicle Control | 1.2 ± 0.2 | 0.8 ± 0.1 |
| This compound | 2.5 ± 0.4 | 1.5 ± 0.3 |
* Indicates a statistically significant difference (p < 0.05) compared to the vehicle control.
Experimental Protocols
The following are detailed protocols for the proposed in vivo imaging experiments to assess the pharmacodynamics of this compound.
Protocol for In Vivo Assessment of Pancreatic β-Cell Function using Manganese-Enhanced MRI (MEMRI)
Objective: To visualize and quantify the effect of this compound on pancreatic β-cell activity by measuring the uptake of manganese ions (Mn2+), a calcium analog, using MRI.[2][3]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Manganese chloride (MnCl2) solution (sterile, for injection)
-
Anesthetic (e.g., isoflurane)
-
Animal model (e.g., male Wistar rats or C57BL/6 mice)
-
High-field MRI scanner (e.g., 7T or 9.4T) with a dedicated small animal coil
Procedure:
-
Animal Preparation:
-
Fast animals overnight (12-16 hours) with free access to water.
-
Anesthetize the animal using isoflurane (1-2% in oxygen).
-
Place the animal in the MRI scanner and ensure proper positioning for imaging the pancreas.
-
Monitor physiological parameters (respiration, heart rate, temperature) throughout the experiment.
-
-
Drug Administration:
-
Administer this compound or vehicle orally at a predetermined dose.
-
-
Baseline Imaging:
-
Acquire pre-contrast T1-weighted images of the pancreatic region.
-
-
Manganese Infusion:
-
At a specified time point post-drug administration, administer a sterile solution of MnCl2 via intraperitoneal or intravenous injection.
-
-
Dynamic Imaging:
-
Acquire a series of T1-weighted images of the pancreas at regular intervals for up to 60 minutes post-manganese infusion to monitor the dynamic uptake of Mn2+.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around the pancreas on the acquired images.
-
Measure the signal intensity within the pancreatic ROIs over time.
-
Calculate the percentage signal enhancement relative to the baseline images.
-
Compare the signal enhancement and time to peak enhancement between the this compound and vehicle-treated groups.
-
Protocol for In Vivo Assessment of Glucose Uptake using Positron Emission Tomography (PET)
Objective: To evaluate the systemic effect of this compound-induced insulin secretion on glucose uptake in peripheral tissues using [18F]Fluorodeoxyglucose ([18F]FDG) PET imaging.
Materials:
-
This compound
-
Vehicle
-
[18F]FDG (sterile, for injection)
-
Anesthetic (e.g., isoflurane)
-
Animal model (e.g., male Wistar rats or C57BL/6 mice)
-
PET/CT scanner
Procedure:
-
Animal Preparation:
-
Fast animals for 6-8 hours with free access to water.
-
Anesthetize the animal using isoflurane.
-
Maintain the animal's body temperature using a heating pad.
-
-
Drug Administration:
-
Administer this compound or vehicle orally.
-
-
Radiotracer Injection:
-
At a specified time point post-drug administration, inject a bolus of [18F]FDG via the tail vein.
-
-
Uptake Period:
-
Allow the [18F]FDG to distribute for 60 minutes. The animal should remain anesthetized and warm during this period.
-
-
PET/CT Imaging:
-
Acquire a whole-body PET scan followed by a CT scan for anatomical co-registration.
-
-
Data Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw ROIs over key tissues such as skeletal muscle, adipose tissue, liver, and brain.
-
Calculate the Standardized Uptake Value (SUV) for each ROI.
-
Compare the SUV values between the this compound and vehicle-treated groups to assess differences in glucose uptake.
-
Visualizations
The following diagrams illustrate the signaling pathway of this compound and the proposed experimental workflows.
Caption: Signaling Pathway of this compound.
Caption: MEMRI Experimental Workflow.
Caption: PET/CT Experimental Workflow.
References
- 1. Stimulation of insulin secretion from isolated rat islets by this compound. Relation to cAMP concentration and Ca2+ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Noninvasive assessment of pancreatic beta-cell function in vivo with manganese-enhanced magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Sari 59-801 Powder: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Sari 59-801 powder in a research setting. This compound is a novel, orally effective hypoglycemic compound that stimulates insulin release.
Product Information and Storage
Proper storage is crucial to maintain the stability and efficacy of this compound powder.
| Parameter | Guideline |
| Storage Temperature | Short-term (days to weeks): 0-4°C[1]. Long-term (months to years): -20°C or -80°C[1][2][3][4]. |
| Physical Form | Solid powder. |
| Shipping | Typically shipped at ambient temperature as a non-hazardous chemical. Blue ice may be used upon request or for evaluation samples. |
Safety and Handling
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the powder in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of dust.
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.
-
Ingestion: Do not eat, drink, or smoke while handling the compound.
Solution Preparation
This compound is soluble in Dimethyl sulfoxide (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder (Molecular Weight: 313.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.134 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the vial containing the powder.
-
Vortex the solution thoroughly to dissolve the powder.
-
For enhanced solubility, warm the tube to 37°C and use an ultrasonic bath for a short period.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Stock Solution Storage:
-
Store stock solutions at -20°C for several months.
Experimental Protocols
This compound is primarily used to study insulin secretion from pancreatic β-cells.
In Vitro Islet Stimulation Assay
This protocol is based on studies investigating the effect of this compound on isolated pancreatic islets.
Objective: To determine the dose-dependent effect of this compound on insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation: Isolate pancreatic islets from rats or mice using standard collagenase digestion and density gradient centrifugation methods.
-
Pre-incubation: Pre-incubate the isolated islets in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 3 mM) for a period of 45-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Stimulation:
-
Prepare working solutions of this compound by diluting the DMSO stock solution in KRBB to the desired final concentrations (e.g., 0.05 mM, 0.1 mM, 0.3 mM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that affects islet viability (typically <0.5%).
-
Incubate batches of islets with the different concentrations of this compound in KRBB with a fixed glucose concentration for 1 hour at 37°C. A concentration of 0.3 mM has been shown to produce a maximum release in some studies.
-
Include appropriate controls:
-
Basal control (low glucose, no this compound)
-
Vehicle control (low glucose with the same final concentration of DMSO as the experimental groups)
-
Positive control (e.g., a known secretagogue like high glucose or tolbutamide)
-
-
-
Sample Collection: After the incubation period, collect the supernatant from each condition.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available ELISA or radioimmunoassay (RIA) kit.
-
Data Analysis: Express the results as fold-change over the basal control or as absolute insulin concentrations. Perform statistical analysis to determine the significance of the observed effects.
Mechanism of Action
Studies have indicated that this compound stimulates insulin secretion by promoting the influx of calcium (Ca2+) into pancreatic β-cells, rather than by increasing cyclic AMP (cAMP) levels.
Caption: Proposed signaling pathway for this compound-induced insulin secretion.
Caption: Experimental workflow for in vitro islet stimulation assay.
Disclaimer: This document is intended for research use only. The information provided is based on publicly available data and should not be considered a substitute for a comprehensive Safety Data Sheet (SDS). All laboratory work should be conducted by trained professionals in accordance with institutional safety policies and regulations.
References
Troubleshooting & Optimization
Troubleshooting Sari 59-801 solubility issues in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of Sari 59-801 in aqueous solutions for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted into your aqueous experimental buffer.
Q2: I am having trouble dissolving this compound, even in DMSO. What can I do?
For optimal dissolution in DMSO, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[5] Ensure you are using anhydrous DMSO, as water contamination can affect the solubility of hydrophobic compounds.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. Why is this happening and what should I do?
This is a common issue known as "precipitation upon dilution" and occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To mitigate this, it is crucial to ensure the final concentration of DMSO in your working solution is kept low (typically below 0.5%) to avoid both solvent-induced toxicity and precipitation. A stepwise dilution approach is recommended.
Q4: What is the aqueous solubility of this compound?
This compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₃N₃O₂ | |
| Molecular Weight | 313.4 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO (up to 10 mM) | |
| Storage | Store stock solutions at -20°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution into aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 313.4 g/mol ).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication in an ultrasonic bath.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Dilution of this compound into Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer with minimal precipitation.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final allowable concentration of DMSO in your experiment (typically ≤ 0.5%).
-
Perform serial dilutions of the 10 mM DMSO stock solution in DMSO if a very low final concentration is required.
-
Add the appropriate volume of the this compound DMSO stock (or the intermediate DMSO dilution) to your pre-warmed aqueous buffer while gently vortexing. Note: Always add the DMSO stock to the aqueous buffer, not the other way around.
-
Visually inspect the final working solution for any signs of precipitation (cloudiness or visible particles).
-
If precipitation is observed, consider lowering the final concentration of this compound or refer to the troubleshooting guide.
Troubleshooting and Signaling Pathway Diagrams
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Proposed mechanism of this compound-induced insulin secretion.
References
Optimizing Sari 59-801 concentration for maximum insulin release
Technical Support Center: Sari 59-801
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound for maximizing insulin release in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (DL-alpha-dimethylaminomethyl-2-[3-ethyl-5-methyl-4-isoxazoyl]-1H-indole-3-methanol) is an orally effective hypoglycemic compound that stimulates insulin secretion from pancreatic β-cells[1][2][3][4]. Its primary mechanism involves stimulating the uptake of extracellular calcium (Ca2+) into the β-cell, which is a critical step in triggering insulin exocytosis[1]. Unlike some other secretagogues, this compound does not directly increase intracellular cyclic AMP (cAMP) levels, although its effect is significantly enhanced by agents that do elevate cAMP.
Q2: What is the optimal concentration range for this compound to stimulate insulin release in vitro?
A2: For in vitro studies using isolated rat pancreatic islets, this compound has been shown to significantly increase insulin secretion at concentrations ranging from 0.05 mM to 0.3 mM. The maximal stimulation of insulin release was observed at a concentration of 0.3 mM. It is recommended to perform a dose-response curve within this range to determine the optimal concentration for your specific experimental conditions.
Q3: Does the effect of this compound depend on glucose concentration?
A3: this compound can stimulate insulin release at low glucose concentrations (e.g., 3 mM) and does not appear to require glucose metabolism for its action. However, its potency and the overall magnitude of insulin secretion can be influenced by the ambient glucose level, as glucose metabolism also modulates Ca2+ influx and insulin release pathways.
Q4: Can I use this compound in combination with other compounds?
A4: Yes. The insulin-releasing effect of this compound is greatly potentiated by compounds that increase intracellular cAMP levels. This includes phosphodiesterase inhibitors like 1-methyl-3-isobutylxanthine (IBMX) and adenylate cyclase activators like forskolin. Combining a sub-maximal dose of this compound with one of these agents can lead to a synergistic increase in insulin secretion.
Q5: Is this compound effective in the absence of extracellular calcium?
A5: No. The activity of this compound is critically dependent on the presence of extracellular Ca2+. Experiments conducted in Ca2+-free media containing a chelator like EGTA have shown that this compound is not effective under these conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low insulin secretion in response to this compound. | 1. Sub-optimal compound concentration: The concentration may be too low. 2. Absence of extracellular Ca2+: The experimental buffer may be Ca2+-free. 3. Poor islet/cell health: The pancreatic islets or β-cell line may have low viability. 4. Incorrect compound preparation: this compound may have been improperly dissolved or stored. | 1. Perform a dose-response experiment with concentrations from 0.05 mM to 0.5 mM. A concentration of 0.3 mM has been shown to be effective. 2. Ensure your incubation buffer (e.g., Krebs-Ringer Bicarbonate) is supplemented with an adequate concentration of CaCl2 (typically 1-2.5 mM). 3. Assess islet/cell viability using a standard assay (e.g., Trypan Blue, Calcein-AM/EthD-1). Use only healthy islets/cells for experiments. 4. Refer to the manufacturer's instructions for proper solubilization and storage. Prepare fresh solutions for each experiment. |
| High variability between experimental replicates. | 1. Inconsistent islet size/number: Different replicates may have varying numbers or sizes of islets. 2. Inconsistent incubation times: Variation in pre-incubation or stimulation periods. 3. Pipetting errors: Inaccurate dispensing of reagents or collection of supernatants. | 1. Hand-pick islets under a microscope to ensure uniform size and number per replicate (e.g., 5-10 size-matched islets per well). 2. Use a multichannel pipette and a precise timer to ensure all steps are performed consistently across all wells. 3. Calibrate pipettes regularly. Use low-retention tips for viscous solutions. |
| Effect of this compound is less than expected. | 1. Low intracellular cAMP levels: The potentiating effect of cAMP is absent. 2. Presence of Ca2+ channel blockers: The experimental medium may contain unintended inhibitors. | 1. To maximize the response, consider co-incubating with a phosphodiesterase inhibitor like 1 mM IBMX or an adenylate cyclase activator like 0.1 mM forskolin. 2. Ensure that no Ca2+ channel antagonists (e.g., verapamil, nifedipine) are present in your media, as these will inhibit the action of this compound. |
Experimental Protocols & Data
Protocol: In Vitro Insulin Secretion Assay with Isolated Rat Islets
This protocol describes a static incubation assay to measure insulin secretion from isolated rat pancreatic islets in response to this compound.
1. Materials:
-
This compound
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA, 10 mM HEPES, pH 7.4.
-
Basal KRB (containing 3 mM glucose).
-
Stimulatory KRB (containing desired glucose concentration, e.g., 16.7 mM).
-
Treatment solutions: Prepare this compound in Basal KRB at various concentrations (e.g., 0, 0.05, 0.1, 0.3 mM).
-
Isolated rat pancreatic islets.
-
24-well culture plate.
-
Insulin ELISA kit.
2. Islet Preparation:
-
Following isolation, allow islets to recover overnight in RPMI-1640 medium (11.1 mM glucose) supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Before the assay, hand-pick islets of similar size into a petri dish.
3. Insulin Secretion Assay:
-
Pre-incubation: Place 5-10 size-matched islets into each well of a 24-well plate. Pre-incubate for 60 minutes at 37°C in 1 mL of Basal KRB (3 mM glucose) to allow insulin secretion to return to a basal level.
-
Basal Secretion: Carefully remove the pre-incubation buffer. Add 1 mL of fresh Basal KRB and incubate for 60 minutes at 37°C. Collect the supernatant (this is the basal secretion sample) and store at -20°C.
-
Stimulated Secretion: Remove the buffer. Add 1 mL of the appropriate treatment solution (e.g., Basal KRB with this compound, or Stimulatory KRB as a positive control).
-
Incubate for 60 minutes at 37°C.
-
Sample Collection: Collect the supernatant from each well and store at -20°C for insulin measurement.
4. Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.
-
Normalize the secreted insulin values to the total insulin content of the islets (optional but recommended for reducing inter-well variability).
Quantitative Data Summary
The following tables summarize the effects of various agents on this compound-mediated insulin release, based on published findings.
Table 1: Effect of Ca2+ Channel Blockers on this compound Activity Data derived from studies on isolated rat islets stimulated with 0.3 mM this compound.
| Condition | Inhibitor | Concentration | Effect on Insulin Release | Reference |
| This compound | Verapamil | 50 µM | Inhibition | |
| This compound | Nifedipine | - | Inhibition | |
| This compound | CoCl2 | - | Inhibition |
Table 2: Potentiation of this compound by cAMP-Elevating Agents Data derived from studies on isolated rat islets.
| Primary Agent | Potentiating Agent | Concentration | Effect on Insulin Release | Reference |
| This compound (0.3 mM) | Theophylline | 10 mM | Greatly Increased | |
| This compound (0.3 mM) | IBMX | 1 mM | Greatly Increased | |
| This compound (0.3 mM) | Forskolin | 0.1 mM | Potentiated | |
| This compound (0.3 mM) | Dibutyryl cAMP | 1 mM | Potentiated |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway for this compound in pancreatic β-cells.
Caption: Workflow for a static glucose-stimulated insulin secretion (GSIS) assay.
References
How to prevent degradation of Sari 59-801 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Sari 59-801 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q2: How should I store the solid form of this compound?
A2: The solid form of this compound should be stored in a dry, dark place at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).
Q3: What are the best practices for storing this compound stock solutions?
A3: Stock solutions of this compound in DMSO can be stored at -20°C for several months. To minimize degradation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Keep the vials tightly sealed to prevent the absorption of water by DMSO.
Q4: Can I store this compound in aqueous solutions?
A4: this compound, being an indole derivative, may be susceptible to degradation in aqueous solutions, especially under alkaline conditions. It is highly recommended to prepare fresh aqueous working solutions from the DMSO stock immediately before each experiment. Avoid storing aqueous solutions for more than a day.
Q5: What are the primary factors that can cause the degradation of this compound in solution?
A5: The main factors that can contribute to the degradation of indole derivatives like this compound are:
-
Light: Exposure to light can lead to photodegradation.
-
pH: Alkaline conditions (pH > 7) can accelerate degradation. A slightly acidic to neutral pH is generally preferred for indole compounds.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Oxidation: The electron-rich indole ring is susceptible to oxidation.
Q6: I noticed a color change in my this compound solution. What does this indicate?
A6: A change in color, such as turning yellowish or brownish, can be an indicator of degradation. This suggests the formation of degradation products and a decrease in the concentration of the active compound. For quantitative and sensitive experiments, it is crucial to use fresh, colorless solutions.
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation upon dilution in aqueous buffer | The kinetic solubility of this compound in the aqueous buffer has been exceeded. | 1. Perform a kinetic solubility assay (see Experimental Protocols) to determine the maximum soluble concentration in your specific buffer. 2. When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing. 3. Consider using a lower final concentration of this compound if possible. 4. Ensure the final percentage of DMSO in the working solution is kept low (typically <1%) to avoid solvent-induced effects on your experiment. |
| Inconsistent or poor results in bioassays | Degradation of this compound in the working solution, leading to a lower effective concentration. | 1. Always prepare fresh working solutions immediately before each experiment. 2. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. 3. Control the pH of your experimental buffer to be within a neutral or slightly acidic range. 4. If you must use a pre-made plate, prepare it as close to the time of the experiment as possible and store it protected from light at 2-8°C. |
| Loss of compound activity over time in stored stock solutions | Improper storage of the DMSO stock solution. | 1. Ensure stock solutions are stored at -20°C or lower. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Use tightly sealed vials to prevent moisture absorption by DMSO. 4. For critical experiments, consider qualifying the purity of older stock solutions by HPLC before use. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol helps determine the maximum concentration of this compound that can be dissolved in an aqueous buffer without immediate precipitation.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO concentration to 98 µL of your desired aqueous buffer (e.g., PBS, pH 7.4). This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual and Instrumental Analysis:
-
Visually inspect each well for any signs of precipitation.
-
(Optional) Use a plate reader to measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify turbidity.
-
-
Determine Kinetic Solubility: The highest concentration that remains clear is the approximate kinetic solubility of this compound under these conditions.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.
Methodology:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in your desired buffer (e.g., cell culture medium) at the final working concentration.
-
Immediately take an aliquot, and to stop any potential degradation, add an equal volume of a cold organic solvent like acetonitrile or methanol.
-
Centrifuge the sample to pellet any precipitated proteins or salts.
-
Transfer the supernatant to an HPLC vial for analysis. This will serve as your baseline (T=0) measurement.
-
-
Incubate Sample: Incubate the remaining solution under your intended experimental conditions (e.g., 37°C, 5% CO₂, protected from light) for various durations (e.g., 2, 4, 8, 24, 48 hours).
-
Prepare Time-Point Samples: At each designated time point, take an aliquot of the incubated solution and process it as described in step 1.
-
HPLC Analysis:
-
Analyze all samples using a suitable HPLC method. A general-purpose reverse-phase HPLC method is a good starting point:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid). For example, start with 10% acetonitrile and ramp up to 90% over 15-20 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV detector at a wavelength where this compound shows maximum absorbance.
-
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. This will provide a quantitative measure of its stability under your experimental conditions.
Visualizations
Potential Degradation Pathways of this compound
Addressing off-target effects of Sari 59-801 in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of Sari 59-801 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for this compound?
A1: this compound is known to be an orally effective hypoglycemic compound that stimulates insulin secretion from pancreatic islets.[1][2] Its primary mechanism of action is the stimulation of calcium (Ca2+) uptake into islet cells.[3][4] This increase in intracellular calcium is a key trigger for insulin exocytosis. Notably, this effect is independent of cyclic AMP (cAMP) elevation.[3] The action of this compound is dependent on the presence of extracellular calcium and can be inhibited by calcium channel blockers such as verapamil and nifedipine.
Q2: What is the specific molecular target of this compound?
A2: While the effect of this compound on calcium influx is established, the precise molecular target through which it mediates this effect has not been definitively identified in the available literature. Although some vendor information lists the "Insulin Receptor" as a target, the primary research indicates a mechanism focused on stimulating insulin secretion rather than direct action on the insulin receptor itself. The compound's activity is linked to the modulation of calcium channels, but the specific channel subtype remains to be fully elucidated.
Q3: Are there known off-target effects of this compound?
A3: Specific off-target effects for this compound have not been extensively documented in publicly available research. However, based on its chemical structure, which contains an indole core, an isoxazole ring, and a dimethylaminomethyl group, potential off-target interactions can be hypothesized. Compounds with these structural motifs have been associated with a range of biological activities.
Q4: What are the potential off-target pathways to consider based on the structure of this compound?
A4: Given the chemical scaffolds present in this compound, researchers should be aware of the following potential off-target interactions:
-
Other Ion Channels: The indole scaffold is present in some known calcium channel blockers. Therefore, this compound might interact with other types of calcium channels (e.g., N-type, T-type) or even other ion channels, which could have implications in various cell types, including neurons and muscle cells.
-
Protein Kinases: Indole derivatives are known to interact with a variety of protein kinases. Unintended kinase inhibition could lead to a wide range of cellular effects.
-
Receptor Binding: The indole nucleus is a privileged scaffold in medicinal chemistry and can interact with various receptors. For example, some indole derivatives have been shown to bind to estrogen receptors.
-
Microtubule Dynamics: Certain indole-containing compounds can interfere with microtubule polymerization, which is a critical process for cell division and intracellular transport.
It is crucial to emphasize that these are potential off-target effects based on structural analogy, and their relevance to this compound needs to be experimentally verified.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes Unrelated to Insulin Secretion
You observe cellular effects in your experiments that cannot be directly attributed to the stimulation of insulin secretion (e.g., changes in cell morphology, proliferation, or viability in non-pancreatic cell lines).
Possible Cause: Off-target activity of this compound.
Troubleshooting Steps:
-
Confirm On-Target Effect: In a relevant cell model (e.g., pancreatic islet cells), verify that this compound is active at the concentrations used in your experiment by measuring insulin secretion or intracellular calcium levels.
-
Dose-Response Analysis: Perform a dose-response curve for both the on-target effect and the unexpected phenotype. A significant separation in the EC50 values may suggest an off-target effect at higher concentrations.
-
Use of a Structurally Unrelated Compound: Employ another insulin secretagogue with a different chemical structure that acts through a similar mechanism (e.g., a sulfonylurea like tolbutamide, which also affects ion channels). If the unexpected phenotype is not replicated, it is more likely an off-target effect of this compound.
-
Negative Control Compound: If available, use a structurally similar but inactive analog of this compound. If the inactive analog does not produce the unexpected phenotype, this strengthens the evidence for a specific off-target interaction of this compound.
-
Washout Experiment: To determine if the effect is reversible, treat the cells with this compound, then wash it out and monitor if the phenotype reverts to the baseline.
Issue 2: Inconsistent Results Across Different Cell Types
This compound shows the expected effect in pancreatic cells, but has a different or no effect in other cell types where you hypothesize a role for calcium signaling.
Possible Cause: Cell-type specific expression of the off-target protein or differential regulation of calcium homeostasis.
Troubleshooting Steps:
-
Target Expression Analysis: If a potential off-target is hypothesized (e.g., a specific calcium channel subtype), use techniques like qPCR or Western blotting to confirm its expression in the cell types being studied.
-
Calcium Imaging: Directly measure changes in intracellular calcium concentration in response to this compound in the different cell types. This will confirm if the compound is modulating calcium influx as expected.
-
Use of Specific Channel Blockers: In the responsive cell type, pre-treat with specific blockers for different calcium channels (e.g., L-type, N-type, T-type) to see if the effect of this compound is attenuated. This can help to narrow down the potential off-target channel.
Summary of this compound Activity Profile
| Feature | Description |
| On-Target Mechanism | Stimulation of insulin secretion via increased Ca2+ uptake in pancreatic islets. |
| Known On-Target Pathway | Calcium-dependent exocytosis. |
| Documented IC50/EC50 | In isolated rat pancreatic islets incubated with 3 mM glucose, 0.05 mM of this compound produced a significant increase in insulin secretion, with 0.3 mM producing the maximum release. |
| Potential Off-Target Pathways (Hypothesized) | - Other voltage-gated calcium channels- Other ion channels- Protein kinases- Estrogen receptors- Microtubule dynamics |
| Structural Alerts | - Indole scaffold- Isoxazole ring- Dimethylaminomethyl group |
Key Experimental Protocols
Protocol 1: Washout Experiment to Assess Reversibility
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentration for a specified duration (e.g., 1, 6, or 24 hours). Include a vehicle-treated control group.
-
Washout:
-
Aspirate the medium containing this compound.
-
Gently wash the cells twice with pre-warmed, serum-free medium.
-
Add fresh, pre-warmed complete medium to the wells.
-
-
Recovery: Incubate the cells for various time points post-washout (e.g., 1, 6, 24, 48 hours).
-
Endpoint Analysis: At each time point, assess the phenotype of interest (e.g., cell viability, protein expression, morphological changes) and compare it to the vehicle control and the cells continuously exposed to the compound.
Protocol 2: Rescue Experiment with a Downstream Effector
This protocol is designed to confirm if the observed phenotype is due to the intended on-target effect. For this compound, this is challenging as the direct target is unknown. However, one could test if downstream effects of increased intracellular calcium are responsible.
-
Cell Treatment: Treat cells with this compound.
-
Inhibition of Downstream Pathway: Concurrently, treat a set of cells with this compound and an inhibitor of a key downstream effector of calcium signaling (e.g., a CAMKII inhibitor).
-
Phenotypic Analysis: Assess whether the inhibitor of the downstream effector can "rescue" or reverse the phenotype induced by this compound. If so, it suggests the phenotype is mediated by the canonical calcium signaling pathway.
Visualizations
References
Improving the bioavailability of Sari 59-801 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of Sari 59-801 in animal studies.
Troubleshooting Guides
Issue 1: Low or Variable Efficacy of this compound in Oral Dosing Studies
Potential Cause: Poor oral bioavailability is a common challenge for novel chemical entities. This can stem from low aqueous solubility, poor permeability across the intestinal epithelium, or significant first-pass metabolism. This compound is known to be soluble in DMSO, but its aqueous solubility, a critical factor for oral absorption, may be limited.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing low oral efficacy.
Recommended Actions:
-
Characterize Aqueous Solubility: Determine the solubility of this compound in aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8).
-
Evaluate Formulation Strategies: Based on the solubility data, explore various formulation approaches to enhance drug exposure.
-
Conduct a Pilot Pharmacokinetic (PK) Study: A pilot study comparing an optimized formulation to a simple suspension can provide initial insights into the improvement in bioavailability.
Issue 2: Inconsistent Plasma Concentrations of this compound Between Animals
Potential Cause: This can be due to improper formulation preparation, leading to non-uniform dosing, or physiological differences between animals.
Troubleshooting Steps:
-
Ensure Homogeneous Formulation: For suspensions, ensure vigorous and consistent mixing before each animal is dosed. For solutions, confirm that this compound remains fully dissolved and does not precipitate upon standing.
-
Standardize Dosing Technique: Use precise oral gavage techniques to ensure accurate and complete dose administration.
-
Fasting State: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of some compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known physicochemical properties of this compound?
Q2: What is a suitable starting formulation for oral administration of this compound in rats?
A2: A common starting point for a compound with unknown aqueous solubility is a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose (CMC) in water. However, if low bioavailability is suspected, exploring alternative formulations is recommended.
Q3: What are some strategies to improve the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds:
-
Co-solvent Systems: Using a mixture of a water-miscible organic solvent (e.g., polyethylene glycol 400, propylene glycol) and water can increase the solubility of the compound in the dosing vehicle.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic compounds by forming a microemulsion in the gastrointestinal tract.
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can improve its apparent solubility and dissolution.
Q4: How do I select an appropriate animal model for bioavailability studies of this compound?
A4: Rats are a commonly used and well-characterized model for initial pharmacokinetic and bioavailability screening due to their cost-effectiveness and physiological relevance for many aspects of drug absorption and metabolism. However, species-specific differences in metabolism and transporters should be considered when extrapolating data to other species, including humans.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% CMC Suspension | 50 ± 15 | 2.0 | 250 ± 75 | 100 (Reference) |
| 20% PEG 400 in Water | 150 ± 40 | 1.5 | 800 ± 200 | 320 |
| SEDDS | 400 ± 90 | 1.0 | 2200 ± 500 | 880 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation
-
Weigh the required amount of this compound.
-
Dissolve this compound in polyethylene glycol 400 (PEG 400) to create a stock solution. Gentle heating or sonication may be used to aid dissolution.
-
Slowly add water or saline to the stock solution while vortexing to achieve the desired final concentration and co-solvent ratio (e.g., 20% PEG 400).
-
Visually inspect the final formulation for any signs of precipitation.
Protocol 2: Oral Bioavailability Study in Rats
Animal Model: Male Sprague-Dawley rats (200-250 g) with jugular vein cannulas.
Experimental Design:
Caption: Workflow for an oral bioavailability study in rats.
Methodology:
-
Animal Preparation: Acclimatize cannulated rats for at least three days before the study. Fast the animals overnight (12-18 hours) with free access to water.
-
Dosing: Administer the selected this compound formulation via oral gavage at the target dose.
-
Blood Collection: Collect serial blood samples (approximately 0.2-0.3 mL) from the jugular vein cannula into tubes containing an anticoagulant (e.g., K2EDTA) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, and the area under the concentration-time curve (AUC).
Signaling Pathways
While the direct molecular target of this compound is under investigation, it is known to stimulate insulin release. The following diagram illustrates the general pathway of glucose-stimulated insulin secretion in pancreatic β-cells, a pathway that may be modulated by this compound.
Caption: Glucose-stimulated insulin secretion pathway in pancreatic β-cells.
References
Sari 59-801 not stimulating insulin secretion what to do
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using Sari 59-801. If you are encountering issues where this compound is not stimulating insulin secretion as expected, please consult the guides below.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is an orally effective hypoglycemic compound.[1][2] Its principal mechanism of action is the stimulation of insulin secretion from pancreatic beta-cells.[3][4] In vivo studies have demonstrated that this compound can lower blood glucose and increase plasma insulin levels in animal models such as rats and mice.[1]
Q2: What is the established mechanism of action for this compound-induced insulin secretion?
The stimulation of insulin secretion by this compound involves the influx of extracellular calcium (Ca²⁺) into pancreatic beta-cells. Its activity is dependent on the presence of external Ca²⁺ and can be inhibited by agents that block Ca²⁺ channels. Unlike some secretagogues, this compound does not significantly increase intracellular cyclic AMP (cAMP) concentrations. However, its insulin-stimulating effect is strongly potentiated by agents that do increase cAMP, such as forskolin or phosphodiesterase inhibitors like theophylline and 1-methyl-3-isobutylxanthine (IBMX).
Q3: At what concentrations is this compound effective in vitro?
In studies using isolated rat pancreatic islets, this compound has been shown to significantly increase insulin secretion at concentrations ranging from 0.05 mM to 0.3 mM. A concentration of 0.3 mM typically produces a maximal or near-maximal response in this type of assay.
Q4: Is the insulin-stimulating effect of this compound dependent on glucose concentration?
No, the action of this compound does not appear to require glucose metabolism. It has been shown to stimulate insulin release effectively in the presence of low (3 mM) glucose concentrations. This characteristic distinguishes it from secretagogues whose action is tightly coupled to glucose metabolism.
Troubleshooting Guide: this compound Not Stimulating Insulin Secretion
If you are not observing the expected stimulation of insulin secretion with this compound, please review the following potential issues.
Logical Troubleshooting Workflow
Use the following diagram to systematically diagnose the potential cause of your experimental issue.
Caption: Troubleshooting workflow for this compound experiments.
Q&A Troubleshooting Details
Q: My this compound is having no effect. Where should I start?
A: Start by verifying your compound's integrity and your experimental conditions.
-
Compound Storage and Handling: this compound should be stored under the recommended conditions, typically dry and at -20°C for long-term storage. Ensure it is properly dissolved. If solubility is an issue in aqueous buffers, prepare a concentrated stock in a suitable solvent (e.g., DMSO) and then dilute it to the final working concentration. Run a solvent-only control to ensure the solvent itself does not affect insulin secretion.
-
Assay Buffer Composition: The mechanism of this compound is critically dependent on extracellular calcium. Confirm that your incubation buffer (e.g., Krebs-Ringer Bicarbonate buffer) contains an adequate concentration of Ca²⁺ (typically 1-2.5 mM). Experiments conducted in Ca²⁺-free buffer or in the presence of a calcium chelator like EGTA will abolish the effect of this compound.
-
Compound Concentration: Verify the final concentration of this compound in your assay. In vitro experiments with isolated islets show significant effects between 0.05 mM and 0.3 mM. If your concentration is too low, you may not see a response.
Q: My assay conditions seem correct, but I still see no effect. What's the next step?
A: The next step is to validate the health and responsiveness of your biological system (islets or beta-cell lines).
-
Positive Controls: Always include positive controls to ensure your cells are viable and functional. If your cells do not respond to these controls, the issue lies with the cells, not with this compound.
-
Glucose: A high concentration of glucose (e.g., 16.7-20 mM) should robustly stimulate insulin secretion.
-
Potassium Chloride (KCl): A high concentration of KCl (e.g., 30-40 mM) will depolarize the cell membrane, open voltage-dependent Ca²⁺ channels, and trigger insulin release, bypassing upstream metabolic steps. This directly tests the integrity of the exocytotic machinery.
-
Other Secretagogues: A compound with a well-established mechanism, such as the sulfonylurea Tolbutamide, can also serve as a positive control.
-
Q: My positive controls are working, but this compound is not. What else could be wrong?
A: If your positive controls confirm that your cells are healthy and your insulin detection method is working, consider the specific requirements of this compound's mechanism.
-
Role of cAMP: The stimulatory effect of this compound is greatly enhanced by elevated levels of cAMP. While this compound can stimulate secretion on its own, its effect may be weak or difficult to detect depending on the basal state of your cells. To maximize the chance of seeing a robust signal, consider co-incubating the cells with a phosphodiesterase inhibitor like 1-methyl-3-isobutylxanthine (IBMX) at a concentration of 0.1-1 mM. This will amplify the signal produced by the this compound-mediated Ca²⁺ influx.
-
Insulin Assay Validation: Double-check the performance of your insulin detection assay (e.g., ELISA or RIA). Ensure the standard curve is accurate and that your sample dilutions fall within the linear range of the assay. Inaccurate measurement could mask a real biological effect.
Data Summary and Signaling Pathway
Quantitative Data Summary
Table 1: In Vitro Effective Concentrations of this compound and Modulators
| Compound | Concentration Range | Cell/Tissue System | Effect | Reference |
|---|---|---|---|---|
| This compound | 0.05 mM - 0.3 mM | Isolated Rat Islets | Stimulates Insulin Secretion | |
| Verapamil | 50 µM | Isolated Rat Islets | Inhibits this compound effect | |
| Nifedipine | 10 µM | Isolated Rat Islets | Inhibits this compound effect | |
| IBMX | 1 mM | Isolated Rat Islets | Potentiates this compound effect |
| Forskolin | 0.1 mM | Isolated Rat Islets | Potentiates this compound effect | |
Signaling Pathway Diagram
The diagram below illustrates the proposed mechanism of action for this compound in pancreatic beta-cells.
Caption: this compound stimulates Ca²⁺ influx, leading to insulin secretion. This effect is potentiated by the cAMP pathway.
Experimental Protocols
Protocol 1: Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol is adapted for use with isolated pancreatic islets or beta-cell lines (e.g., INS-1, MIN6).
-
Cell Seeding: Seed beta-cells in 24-well plates to reach 80-90% confluency on the day of the experiment. For islets, use batches of 5-10 size-matched islets per condition.
-
Pre-incubation (Starvation):
-
Gently wash cells/islets twice with a Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (e.g., 2.8 mM) and 0.1% BSA.
-
Incubate cells/islets in this low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Carefully remove the pre-incubation buffer.
-
Add the stimulation buffers to the appropriate wells. These should be prepared in KRB and include:
-
Negative Control: Low glucose (2.8 mM) KRB buffer.
-
Positive Control: High glucose (16.7 mM or 20 mM) KRB buffer.
-
Test Condition 1: Low glucose (2.8 mM) + this compound (e.g., 0.3 mM).
-
Test Condition 2 (Potentiation): Low glucose (2.8 mM) + this compound (0.3 mM) + IBMX (0.1 mM).
-
Solvent Control: Low glucose (2.8 mM) + vehicle (e.g., DMSO at the same final concentration as in test wells).
-
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection:
-
Collect the supernatant (the buffer containing the secreted insulin) from each well and transfer to microcentrifuge tubes.
-
Centrifuge the samples at 4°C to pellet any detached cells and transfer the clear supernatant to a new tube. Store at -20°C or -80°C until analysis.
-
-
Insulin Quantification:
-
Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA or RIA kit, following the manufacturer's instructions.
-
(Optional) Lyse the remaining cells in each well to measure total insulin content, which can be used to normalize the secreted insulin values.
-
Protocol 2: Validating Islet/Cell Responsiveness
Use this protocol if you suspect your cells are not healthy or responsive.
-
Perform Stimulation Assay: Follow steps 1-4 from Protocol 1 above, but use the following stimulation conditions:
-
Basal: Low glucose (2.8 mM) KRB buffer.
-
Glucose Response: High glucose (20 mM) KRB buffer.
-
Depolarization Response: Low glucose (2.8 mM) + KCl (35 mM).
-
-
Analyze Results:
-
Quantify insulin secretion as described in Protocol 1, Step 5.
-
Expected Outcome: You should observe a significant increase in insulin secretion in the high glucose condition compared to the basal condition (a "stimulation index" of >2-fold is typically considered healthy). The KCl condition should also elicit a strong secretory response, often comparable to or greater than high glucose.
-
Interpretation:
-
No response to any stimulus: The cells are likely dead or non-functional. Review your cell culture or islet isolation procedures.
-
Response to KCl but not to glucose: The cells' exocytotic machinery is intact, but there is a defect in glucose sensing or metabolism.
-
Response to both glucose and KCl: The cells are healthy and responsive. Any failure of this compound to act is likely due to issues with the compound or specific assay conditions as outlined in the troubleshooting guide.
-
-
References
Technical Support Center: Refining Sari 59-801 Delivery Methods for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the in vivo delivery of Sari 59-801.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, orally effective hypoglycemic compound.[1] Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells. This process is mediated by an increase in calcium ion (Ca2+) uptake into the β-cells and is independent of cyclic AMP (cAMP) concentrations.
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The principal challenge for the in vivo delivery of this compound is its poor aqueous solubility. The compound is soluble in dimethyl sulfoxide (DMSO).[1] This characteristic necessitates careful formulation to ensure consistent and reproducible dosing for in vivo studies.
Q3: What are the recommended starting doses for in vivo efficacy studies in rodents?
A3: Based on preclinical studies, this compound has been shown to be an effective oral hypoglycemic agent in mice and rats at doses ranging from 10 to 200 mg/kg.[1] The 2-hour hypoglycemic ED25 (the dose required to produce 25% of the maximum hypoglycemic effect) was determined to be 110 mg/kg in fasting mice and 86 mg/kg in fasting rats.[1] In rats, a dose of 100 mg/kg resulted in a 62% increase in plasma insulin levels.[1]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the preparation and administration of this compound for in vivo research.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound in the formulation. | - Poor solubility in the chosen vehicle.- Incorrect solvent ratios.- Low temperature of the formulation. | - Optimize Vehicle Composition: For oral gavage, a common starting point is to dissolve this compound in 100% DMSO to create a stock solution. This stock can then be diluted in an aqueous vehicle such as saline or phosphate-buffered saline (PBS) containing a surfactant like Tween 80 to improve solubility and stability. A final DMSO concentration of <10% is generally recommended to minimize toxicity.- Ensure Proper Mixing: After adding the DMSO stock to the aqueous vehicle, vortex or sonicate the solution to ensure complete dissolution.- Maintain Temperature: Prepare and maintain the formulation at room temperature, as solubility may decrease at lower temperatures. |
| Inconsistent or no therapeutic effect observed in vivo. | - Improper drug administration.- Suboptimal dosing.- Poor bioavailability due to formulation issues. | - Verify Administration Technique: For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea. Observe the animal for any signs of distress during and after administration.- Dose-Escalation Study: Conduct a dose-escalation study to determine the optimal effective dose for your specific animal model and experimental endpoint.- Re-evaluate Formulation: If inconsistent results persist, consider alternative formulation strategies for poorly soluble compounds, such as microemulsions or lipid-based formulations. |
| Adverse effects or toxicity in animals. | - Vehicle toxicity.- On-target toxicity at high doses. | - Minimize Vehicle Toxicity: High concentrations of DMSO can be toxic. Aim for the lowest possible final concentration of DMSO in your formulation. Include a vehicle-only control group in your experiments to assess any effects of the formulation components.- Dose Adjustment: If on-target toxicity is suspected, reduce the dose and/or the frequency of administration. Closely monitor animals for any signs of adverse effects. |
Quantitative Data Summary
The following table summarizes key in vivo efficacy data for this compound from preclinical studies.
| Species | Dose | Effect | Time Point |
| Fasting Mice | 110 mg/kg (oral) | 25% of maximum hypoglycemic effect (ED25) | 2 hours |
| Fasting Rats | 86 mg/kg (oral) | 25% of maximum hypoglycemic effect (ED25) | 2 hours |
| Fasting Rats | 100 mg/kg (oral) | 62% increase in plasma insulin | Not specified |
Experimental Protocols
Protocol 1: Formulation of this compound for Oral Gavage in Mice
-
Preparation of Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 100 mg/mL. Gentle warming and vortexing may be required to ensure complete dissolution.
-
-
Preparation of Dosing Solution (Example for a 100 mg/kg dose in a 25g mouse):
-
The required dose is 2.5 mg per mouse (100 mg/kg * 0.025 kg).
-
The volume of stock solution needed is 25 µL (2.5 mg / 100 mg/mL).
-
Prepare a vehicle of 5% Tween 80 in sterile PBS.
-
For a final dosing volume of 200 µL, add 25 µL of the this compound stock solution to 175 µL of the 5% Tween 80/PBS vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity. The final DMSO concentration will be 12.5%. Note: Further dilution may be necessary to reduce the final DMSO concentration.
-
-
Administration:
-
Administer the formulation to mice via oral gavage using a 20-22 gauge gavage needle.
-
The volume administered should be based on the individual animal's body weight.
-
Visualizations
Signaling Pathway of this compound in Pancreatic β-Cells
Caption: this compound stimulates insulin release by promoting Ca²⁺ influx.
Experimental Workflow for In Vivo Delivery
Caption: Workflow for preparing and evaluating this compound in vivo.
References
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sari 59-801. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally effective hypoglycemic compound.[1][2][3] Its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells.[1] This effect is mediated by an increase in intracellular calcium ([Ca²⁺]i) uptake, rather than through the elevation of cyclic AMP (cAMP) levels.[4]
Q2: What are the recommended storage conditions and solubility for this compound?
For long-term storage, this compound should be kept at -20°C. For short-term storage (days to weeks), it can be stored at 0-4°C. The compound is soluble in DMSO.
Q3: What are the typical effective concentrations for in vitro experiments?
In studies with isolated rat pancreatic islets, this compound has been shown to stimulate insulin release at concentrations ranging from 0.05 mM to 0.3 mM.
Q4: What are the typical effective doses for in vivo experiments?
This compound has demonstrated hypoglycemic activity in various animal models. Effective oral doses range from 10 to 200 mg/kg in mice, rats, and monkeys.
Troubleshooting Guides
In Vitro Experiments with Pancreatic Islets
Q5: My isolated islets show poor viability and function after culture. What could be the cause?
Several factors can contribute to poor islet health post-isolation:
-
Enzymatic Digestion: Over-digestion with collagenase can damage islets. It is crucial to optimize the digestion time and collagenase concentration.
-
Mechanical Stress: Vigorous pipetting or centrifugation can cause physical damage. Handle islets gently at all stages.
-
Culture Conditions: Maintaining islets in a suitable culture medium at the correct temperature and CO₂ levels is critical. For long-term culture, a temperature of 22-26°C is recommended to slow metabolism, followed by a two-day incubation at 37°C to restore normal metabolic function before the experiment.
Q6: I am observing inconsistent or no insulin secretion in response to this compound in my static Glucose-Stimulated Insulin Secretion (GSIS) assay. What are some potential issues?
-
Compound Precipitation: this compound is soluble in DMSO, but can precipitate in aqueous culture media, especially at high concentrations. Visually inspect for precipitates. If observed, consider preparing a more concentrated stock in DMSO and using a smaller volume to achieve the final concentration, ensuring the final DMSO concentration is not toxic to the cells (typically <0.5%).
-
Incorrect Buffer Composition: The Krebs-Ringer Bicarbonate (KRB) buffer used for the assay must be correctly prepared, with appropriate concentrations of ions, particularly Ca²⁺, as this compound's mechanism is calcium-dependent.
-
Islet Health: Poor islet viability will lead to a blunted or absent secretory response. Assess islet viability before and after the experiment.
-
Inadequate Pre-incubation: Islets should be pre-incubated in a low-glucose medium to establish a stable baseline before stimulation.
Q7: The results from my islet perifusion assay are variable. How can I improve consistency?
-
Flow Rate: Ensure a consistent and appropriate flow rate (e.g., 100 µL/min) to allow for proper stimulation and collection of fractions.
-
Equilibration: A sufficient equilibration period with basal glucose levels before stimulation is critical for stable baseline secretion.
-
Islet Number and Size: Use a consistent number of islets of similar size for each perifusion chamber to minimize variability between experiments.
-
Temperature: Maintain the perifusion system at a constant 37°C to ensure physiological conditions.
In Vivo Experiments
Q8: I am not observing a significant hypoglycemic effect after oral administration of this compound. What should I check?
-
Dosing and Formulation: Ensure the correct dose is being administered and that the compound is properly dissolved or suspended in a suitable vehicle for oral gavage.
-
Fasting State of Animals: The hypoglycemic effect is typically measured in fasted animals. Ensure that the fasting period is adequate and consistent across all experimental groups.
-
Timing of Blood Glucose Measurement: The peak effect of this compound on blood glucose may occur at a specific time point post-administration. A time-course experiment is recommended to determine the optimal time for measurement.
-
Animal Strain and Health: The response to hypoglycemic agents can vary between different strains of mice or rats. Ensure that the animals are healthy and free from any conditions that might affect glucose metabolism.
Q9: The plasma insulin levels in my treated animals are not significantly elevated. What could be the reason?
-
Blood Sampling and Processing: Blood samples for insulin measurement should be collected appropriately (e.g., into tubes containing an anticoagulant and protease inhibitors) and processed promptly to prevent insulin degradation.
-
Insulin Assay Sensitivity: Ensure that the ELISA or RIA kit being used is sensitive enough to detect the expected changes in insulin levels.
-
Timing of Sampling: Similar to blood glucose, plasma insulin levels will peak at a certain time after drug administration. A pharmacokinetic/pharmacodynamic study can help determine the optimal sampling time.
Data Presentation
| Parameter | Species | Value | Units | Reference |
| Hypoglycemic ED25 (2-hr) | Fasting Mice | 110 | mg/kg | |
| Plasma Insulin ED50 | Fasting Mice | 47 | mg/kg | |
| Hypoglycemic ED25 (2-hr) | Fasting Rats | 86 | mg/kg | |
| Plasma Insulin Elevation | Fasting Rats (at 100 mg/kg) | 62 | % | |
| In Vitro Effective Concentration | Isolated Rat Islets | 0.05 - 0.3 | mM |
Experimental Protocols
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Islets
-
Islet Preparation: Isolate pancreatic islets from rodents using a standard collagenase digestion method. Culture the islets overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation: Handpick islets of similar size and place them in a multi-well plate. Wash the islets with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the islets in this low-glucose KRB buffer for 1-2 hours at 37°C.
-
Basal Insulin Secretion: After pre-incubation, replace the buffer with fresh low-glucose KRB buffer and incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal insulin secretion.
-
Stimulated Insulin Secretion: Replace the buffer with KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without different concentrations of this compound (dissolved in DMSO, with the final DMSO concentration kept below 0.5%). Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant for measurement of stimulated insulin secretion.
-
Insulin Measurement: Measure the insulin concentration in the collected supernatants using a commercially available ELISA or RIA kit.
In Vivo Oral Glucose Tolerance Test (OGTT) with this compound
-
Animal Preparation: Fast mice or rats overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Sample: Take a baseline blood sample from the tail vein to measure fasting blood glucose and plasma insulin levels.
-
Drug Administration: Administer this compound or vehicle control via oral gavage.
-
Glucose Challenge: After a specific time following drug administration (e.g., 30-60 minutes), administer a glucose solution (e.g., 2 g/kg) via oral gavage or intraperitoneal injection.
-
Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis: Measure blood glucose levels at each time point. Process the blood samples to obtain plasma and measure insulin concentrations using an appropriate assay.
Mandatory Visualization
References
Adjusting Sari 59-801 experimental conditions for different cell lines
Welcome to the technical support center for Sari 59-801. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments with various cell lines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental conditions and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally effective hypoglycemic compound that stimulates insulin secretion.[1] Its mechanism of action involves the stimulation of calcium (Ca2+) uptake into pancreatic β-cells, which is a critical step in triggering insulin release.[2][3] Importantly, its effect is not mediated by an increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: Which cell lines are suitable for studying the effects of this compound?
A2: Based on its mechanism of action, pancreatic β-cell lines that exhibit glucose-stimulated insulin secretion (GSIS) are appropriate models. These include:
-
INS-1 (Rat Insulinoma): A well-characterized cell line used extensively for studying insulin secretion.
-
MIN6 (Mouse Insulinoma): Another widely used cell line that demonstrates a robust GSIS response.
-
β-TC3 (Mouse Insulinoma): A suitable model for investigating β-cell function and insulin production.
Primary pancreatic islets are also a relevant system for studying the effects of this compound.
Q3: What is a recommended starting concentration for this compound in cell culture experiments?
A3: For isolated rat pancreatic islets, a concentration range of 0.05 mM to 0.3 mM has been shown to be effective in stimulating insulin secretion. For cell lines such as INS-1, MIN6, or β-TC3, it is recommended to start with a similar concentration range and perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. A typical dose-response study might include concentrations ranging from 1 µM to 500 µM.
Q4: How should I prepare a stock solution of this compound?
Experimental Protocols
Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6, β-TC3)
-
Complete culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low glucose (e.g., 2.8 mM)
-
KRB buffer supplemented with 0.1% BSA, containing high glucose (e.g., 16.7 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Insulin ELISA kit
Procedure:
-
Cell Seeding: Seed the pancreatic β-cells in a 24- or 48-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-incubation:
-
On the day of the assay, gently wash the cells twice with a pre-warmed, low-glucose KRB buffer.
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C in a CO2 incubator. This step allows the cells to return to a basal state of insulin secretion.
-
-
Stimulation:
-
Prepare stimulation buffers:
-
Low Glucose (Basal): Low-glucose KRB buffer with vehicle (DMSO).
-
High Glucose (Positive Control): High-glucose KRB buffer with vehicle (DMSO).
-
Test Condition(s): High-glucose KRB buffer with the desired concentration(s) of this compound.
-
This compound Control: Low-glucose KRB buffer with the desired concentration(s) of this compound.
-
-
After the pre-incubation, aspirate the buffer and add the prepared stimulation buffers to the respective wells.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Sample Collection:
-
Following incubation, collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells and collect the clear supernatant for insulin measurement.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the supernatants using an insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Normalization:
-
After collecting the supernatant, lyse the cells in each well and determine the total protein or DNA content to normalize the insulin secretion data.
-
Data Presentation
Table 1: Expected Outcomes of this compound in a GSIS Assay
| Condition | Expected Insulin Secretion | Rationale |
| Low Glucose (Basal) | Low | Establishes the baseline insulin secretion. |
| High Glucose | High | Positive control for a normal GSIS response. |
| High Glucose + this compound | Potentially higher than high glucose alone | This compound is expected to potentiate glucose-stimulated insulin secretion. |
| Low Glucose + this compound | Higher than low glucose alone | To determine if this compound can stimulate insulin secretion independently of high glucose. |
Signaling Pathway
The primary mechanism of action of this compound is the stimulation of Ca2+ influx into pancreatic β-cells. This influx of calcium is a key trigger for the exocytosis of insulin-containing granules. The likely target of this compound is a voltage-gated calcium channel (VGCC) on the plasma membrane.
Caption: Proposed signaling pathway for this compound-induced insulin secretion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low response to this compound | 1. Sub-optimal drug concentration.2. Cell line has lost its secretory responsiveness.3. Incorrect buffer composition.4. Insufficient incubation time. | 1. Perform a dose-response curve (e.g., 1 µM to 500 µM).2. Use a low passage number of cells and confirm their responsiveness to high glucose.3. Ensure KRB buffer is freshly prepared and at the correct pH.4. Optimize the incubation time (try between 30 minutes and 2 hours). |
| High background insulin secretion in low glucose | 1. Cells are stressed or overgrown.2. Contamination.3. Insufficient pre-incubation time. | 1. Ensure cells are healthy and not over-confluent.2. Check for mycoplasma contamination.3. Increase the pre-incubation time in low glucose to 2 hours. |
| High variability between replicates | 1. Inconsistent cell seeding.2. Pipetting errors.3. Edge effects in the plate. | 1. Ensure a single-cell suspension and even distribution when seeding.2. Use calibrated pipettes and be consistent with technique.3. Avoid using the outer wells of the plate or fill them with sterile buffer. |
| Evidence of cytotoxicity (cell detachment, morphological changes) | 1. This compound concentration is too high.2. High concentration of DMSO vehicle.3. Poor cell health prior to the experiment. | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.2. Ensure the final DMSO concentration is ≤ 0.1%.3. Only use healthy, actively growing cells for experiments. |
Experimental Workflow Diagram
Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.
References
Minimizing variability in experiments with Sari 59-801
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in experiments involving Sari 59-801.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally active hypoglycemic agent. Its primary mechanism of action is the stimulation of insulin release from pancreatic β-cells.[1][2][3][4] It is thought to act by decreasing potassium (K+) permeability in these cells, which leads to membrane depolarization, subsequent influx of calcium (Ca2+), and ultimately, the secretion of insulin.[5]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For storage, it is recommended to keep it dry and in the dark. For short-term storage (days to weeks), a temperature of 0 - 4°C is suitable. For long-term storage (months to years), it should be stored at -20°C.
Q3: What are the typical effective concentrations of this compound in in-vitro experiments?
A3: In studies with isolated rat pancreatic islets, this compound has been shown to significantly increase insulin secretion at concentrations ranging from 0.05 mM to 0.3 mM.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells in an insulin secretion assay. | Inconsistent cell number or islet size per well. | Ensure a consistent number and size of pancreatic islets or a confluent monolayer of beta-cells in each well. Visually inspect wells post-seeding. |
| Incomplete removal of pre-incubation or wash buffers. | Carefully and completely aspirate all solutions between steps. Tipping the plate and aspirating from the corner can be effective. | |
| Edge effects in the culture plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Lower than expected insulin secretion in response to this compound. | Sub-optimal concentration of this compound. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. |
| Poor health or viability of pancreatic islets or β-cells. | Ensure proper cell culture and handling techniques. Assess cell viability using methods like trypan blue exclusion before starting the experiment. | |
| Insufficient pre-incubation time in low glucose. | A proper pre-incubation step in low glucose buffer is crucial to establish a stable baseline before stimulation. A minimum of 30-60 minutes is generally recommended. | |
| High basal insulin secretion in the absence of this compound. | Stressed or dying cells. | Handle cells gently and avoid excessive centrifugation or harsh pipetting. Ensure optimal culture conditions. |
| Contamination of cell cultures. | Regularly check for signs of microbial contamination. Use sterile techniques and certified cell lines. | |
| Presence of stimulants in the culture medium. | Use a defined, serum-free medium for the assay to avoid confounding factors from serum components. |
Data Presentation
Table 1: In Vitro Efficacy of this compound on Insulin Secretion
| System | This compound Concentration | Effect on Insulin Secretion | Reference |
| Isolated Rat Pancreatic Islets | 0.05 mM | Significant increase | |
| Isolated Rat Pancreatic Islets | 0.3 mM | Maximum release observed |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Effect | Reference |
| Fasting Mice | 110 mg/kg (oral) | ED25 for hypoglycemia | |
| Fasting Mice | 47 mg/kg (oral) | ED50 for increased plasma insulin | |
| Fasting Rats | 86 mg/kg (oral) | ED25 for hypoglycemia | |
| Fasting Rats | 100 mg/kg (oral) | 62% increase in plasma insulin |
Experimental Protocols
Detailed Methodology for a Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with this compound
This protocol is a representative method and may require optimization for specific cell lines or primary islets.
-
Cell Culture:
-
Culture pancreatic β-cells (e.g., INS-1, MIN6) or isolated pancreatic islets in appropriate culture medium and conditions until they reach the desired confluency or size.
-
For adherent cells, seed them in a 24-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
For islets, use a sufficient number of size-matched islets per well (e.g., 10-20 islets).
-
-
Preparation of Reagents:
-
Krebs-Ringer Bicarbonate Buffer (KRBB): Prepare a stock solution containing NaCl, KCl, KH2PO4, MgSO4, CaCl2, and NaHCO3, buffered with HEPES to pH 7.4.
-
Low Glucose KRBB: Supplement KRBB with a low concentration of glucose (e.g., 2.8 mM).
-
High Glucose KRBB: Supplement KRBB with a high concentration of glucose (e.g., 16.7 mM) as a positive control.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Pre-incubation:
-
Gently wash the cells/islets twice with warm Low Glucose KRBB.
-
Add 500 µL of Low Glucose KRBB to each well and incubate for 60 minutes at 37°C to allow the cells to equilibrate and establish a basal insulin secretion rate.
-
-
Basal Secretion:
-
After the pre-incubation, carefully aspirate the supernatant and collect it for the measurement of basal insulin secretion.
-
-
Stimulation:
-
Add 500 µL of the following solutions to the respective wells:
-
Negative Control: Low Glucose KRBB.
-
Positive Control: High Glucose KRBB.
-
Test Condition: Low Glucose KRBB containing the desired final concentration of this compound (e.g., 0.05 mM, 0.1 mM, 0.3 mM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubate the plate for 60 minutes at 37°C.
-
-
Sample Collection:
-
After the stimulation period, carefully collect the supernatant from each well.
-
-
Insulin Measurement:
-
Measure the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
-
Data Analysis:
-
Normalize the insulin secretion to the total protein content or DNA content of the cells in each well to account for variations in cell number.
-
Express the results as fold-change over the basal secretion or as absolute insulin concentrations.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound in pancreatic β-cells.
Caption: Experimental workflow for a GSIS assay with this compound.
References
- 1. In vitro glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 2. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. surgery.wisc.edu [surgery.wisc.edu]
- 5. drc.bmj.com [drc.bmj.com]
Validation & Comparative
A Comparative Analysis of the Hypoglycemic Efficacy of Sari 59-801 and Tolbutamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of Sari 59-801, a novel hypoglycemic agent, and tolbutamide, a first-generation sulfonylurea. The data presented is derived from various preclinical studies to facilitate an objective evaluation of their respective pharmacological activities.
Mechanism of Action
Both this compound and tolbutamide exert their primary hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells. However, their precise molecular interactions differ.
-
Tolbutamide : As a sulfonylurea, tolbutamide binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This binding leads to the closure of these channels, causing membrane depolarization. The depolarization, in turn, opens voltage-gated calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[1]
-
This compound : Preclinical studies indicate that this compound also stimulates insulin release. This effect is dependent on the presence of extracellular calcium and is associated with increased calcium uptake by pancreatic islets. Unlike sulfonylureas, the mechanism of this compound does not appear to involve an increase in cyclic AMP (cAMP) levels. The exact molecular target of this compound is still under investigation.
Quantitative Efficacy Data
The following tables summarize the preclinical efficacy data for this compound and tolbutamide in rodent models. It is important to note that these data are from separate studies and direct head-to-head comparative studies are not yet available.
Table 1: In Vivo Hypoglycemic Efficacy of this compound in Fasting Rodents
| Species | Dose (mg/kg, oral) | Time Point | Endpoint | Result |
| Mice | 110 | 2 hours | Blood Glucose | ED25 (Dose for 25% reduction) |
| Rats | 86 | 2 hours | Blood Glucose | ED25 (Dose for 25% reduction) |
Table 2: Effect of this compound on Plasma Insulin in Fasting Rodents
| Species | Dose (mg/kg, oral) | Time Point | Endpoint | Result |
| Mice | 47 | 2 hours | Plasma Insulin | ED50 (Dose for 50% maximal increase) |
| Rats | 100 | 2 hours | Plasma Insulin | 62% increase |
Table 3: In Vivo Hypoglycemic and Insulinotropic Effects of Tolbutamide in Fasting Rats
| Dose (mg/kg, intraperitoneal) | Time Point (post-injection) | Plasma Glucose Change (mg/dL) | Plasma Insulin Change (µU/mL) |
| 5 | 10 min | -5 to -15 | Mild increase |
| 15 | 40 min | -5 to -15 | Mild increase |
| 50 | 40 min | ~25% decrease | Marked increase |
Experimental Protocols
In Vivo Oral Glucose Tolerance Test (OGTT) in Rodents
This protocol is a standard method for evaluating the effect of a compound on glucose disposal.
-
Animal Model : Male Wistar rats or a suitable mouse strain are commonly used.
-
Acclimatization : Animals are acclimatized to the housing conditions for at least one week prior to the experiment.
-
Fasting : Animals are fasted overnight (typically 12-16 hours) with free access to water.
-
Baseline Blood Sample : A baseline blood sample (Time 0) is collected from the tail vein to measure fasting blood glucose and plasma insulin levels.
-
Drug Administration : The test compound (this compound or tolbutamide) or vehicle (control) is administered orally via gavage.
-
Glucose Challenge : After a specified time following drug administration (e.g., 30 or 60 minutes), a glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Sampling : Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Analysis : Blood glucose concentrations are measured immediately using a glucometer. Plasma is separated from blood samples for subsequent measurement of insulin levels using an ELISA or radioimmunoassay.
-
Data Interpretation : The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of the compound on glucose tolerance.
In Vitro Insulin Secretion Assay from Isolated Pancreatic Islets
This assay directly measures the ability of a compound to stimulate insulin secretion from pancreatic islets.
-
Islet Isolation : Pancreatic islets are isolated from rodents (e.g., rats) using collagenase digestion followed by density gradient centrifugation.
-
Islet Culture : Isolated islets are cultured overnight in a suitable culture medium to allow for recovery.
-
Pre-incubation : Islets are pre-incubated in a buffer containing a non-stimulatory glucose concentration (e.g., 2.8 mM) for a defined period (e.g., 1-2 hours) to establish a basal insulin secretion rate.
-
Stimulation : The pre-incubation buffer is replaced with a buffer containing the test compound (this compound or tolbutamide) at various concentrations, typically in the presence of a low or stimulatory glucose concentration. Control wells contain only the vehicle.
-
Incubation : The islets are incubated for a specified time (e.g., 60 minutes) at 37°C.
-
Supernatant Collection : After incubation, the supernatant is collected to measure the amount of secreted insulin.
-
Insulin Measurement : Insulin concentration in the supernatant is quantified using an ELISA or radioimmunoassay.
-
Data Normalization : Insulin secretion is often normalized to the total insulin content of the islets or the number of islets per well.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Tolbutamide-induced insulin secretion.
Caption: Postulated mechanism of this compound-induced insulin secretion.
Caption: Experimental workflow for an Oral Glucose Tolerance Test (OGTT).
References
Validating the Hypoglycemic Effects of Sari 59-801: A Comparative Guide to Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Sari 59-801, a novel hypoglycemic agent, alongside established antidiabetic drugs. It details experimental models for validating its efficacy and presents supporting data to aid in preclinical research design and evaluation.
Introduction to this compound
This compound is a novel, orally active hypoglycemic compound.[1] Preclinical studies indicate that its primary mechanism of action is the stimulation of insulin release.[2][3] It has demonstrated efficacy in lowering blood glucose levels in various animal models, including mice, rats, and monkeys. This compound is suggested to enhance insulin sensitivity and modulate glucose metabolism in peripheral tissues, potentially by improving glucose uptake in skeletal muscle and adipose tissue and reducing hepatic gluconeogenesis.
Comparative Analysis of Hypoglycemic Agents
To effectively evaluate the therapeutic potential of this compound, it is essential to compare its hypoglycemic profile with that of standard antidiabetic agents. This section contrasts this compound with Metformin, GLP-1 Receptor Agonists, and SGLT2 Inhibitors.
| Feature | This compound | Metformin | GLP-1 Receptor Agonists | SGLT2 Inhibitors |
| Primary Mechanism | Stimulation of insulin release. | Decreases hepatic glucose production and intestinal glucose absorption; improves insulin sensitivity. | Mimic incretin hormone GLP-1, enhancing glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying. | Inhibit glucose reabsorption in the kidneys, leading to glucosuria. |
| Hypoglycemia Risk (Monotherapy) | Data not available, but mechanism suggests a potential risk. | Low/Rare. | Low, as insulin release is glucose-dependent. | Low, as the effect is independent of insulin secretion. |
| Route of Administration | Oral. | Oral. | Injectable (most) and Oral. | Oral. |
| Reported In Vivo Efficacy | ED25 of 110 mg/kg in fasting mice and 86 mg/kg in fasting rats. | Lowers blood glucose over weeks to months. | Effective glucose lowering and potential for weight loss. | Reduces blood glucose and may lead to weight loss and blood pressure reduction. |
Experimental Protocols for Preclinical Validation
The following are detailed methodologies for in vitro and in vivo models relevant to testing the hypoglycemic effects of this compound.
In Vitro Models
-
Isolated Pancreatic Islets for Insulin Secretion Assay
-
Objective: To determine the direct effect of a compound on insulin secretion from pancreatic β-cells.
-
Protocol:
-
Isolate pancreatic islets from rodents (e.g., rats) by collagenase digestion.
-
Culture the isolated islets for a recovery period.
-
Incubate groups of islets with varying concentrations of this compound in the presence of low and high glucose concentrations.
-
Collect the supernatant to measure insulin concentration using ELISA or radioimmunoassay.
-
This compound has been shown to stimulate insulin release in isolated rat islets at concentrations from 0.05 to 0.3 mM.
-
-
-
Glucose Uptake Assay in Adipocytes or Muscle Cells
-
Objective: To assess the effect of a compound on glucose transport into insulin-sensitive cells.
-
Protocol:
-
Culture adipocyte (e.g., 3T3-L1) or muscle cell lines (e.g., L6 myotubes).
-
Differentiate the cells to an insulin-responsive state.
-
Incubate the cells with this compound at various concentrations.
-
Add a labeled glucose analog (e.g., 2-deoxy-D-[³H]glucose).
-
Measure the intracellular accumulation of the labeled glucose to determine the rate of uptake.
-
-
In Vivo Models
-
Chemically-Induced Diabetes Models (e.g., Streptozotocin or Alloxan)
-
Objective: To evaluate the hypoglycemic effect of a compound in an animal model of insulin-deficient diabetes.
-
Protocol:
-
Induce diabetes in rodents (e.g., rats or mice) by a single intraperitoneal or intravenous injection of streptozotocin (STZ) or alloxan. These agents are toxic to pancreatic β-cells.
-
Confirm hyperglycemia (elevated blood glucose levels) after a few days.
-
Administer this compound orally to the diabetic animals.
-
Monitor blood glucose levels at various time points post-administration.
-
Measure plasma insulin levels to correlate with the glucose-lowering effect.
-
-
-
Genetic Models of Type 2 Diabetes (e.g., Zucker Diabetic Fatty Rats)
-
Objective: To assess the efficacy of a compound in a model that mimics human type 2 diabetes with obesity and insulin resistance.
-
Protocol:
-
Use a genetically predisposed animal model such as the Zucker Diabetic Fatty (ZDF) rat.
-
Administer this compound orally over a defined period (e.g., several weeks).
-
Monitor parameters such as fasting blood glucose, HbA1c, plasma insulin, and lipid profiles.
-
Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to evaluate improvements in glucose disposal and insulin sensitivity.
-
-
Visualizing Mechanisms and Workflows
Signaling Pathway: Proposed Mechanism of this compound
Caption: Proposed mechanism of this compound.
Experimental Workflow: In Vivo Hypoglycemic Assessment
Caption: In vivo validation workflow.
References
Unraveling the Mechanism of Sari 59-801: A Comparative Guide to its Insulin Secretagogue Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of Sari 59-801, a potent, orally effective hypoglycemic compound. By objectively comparing its performance with other insulin secretagogues and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of diabetes and metabolic diseases.
Abstract
This compound exerts its glucose-lowering effects by directly stimulating insulin secretion from pancreatic β-cells. Experimental evidence strongly indicates that this action is mediated through an increase in intracellular calcium (Ca2+) concentrations, a key trigger for insulin granule exocytosis. Notably, the mechanism of this compound is independent of the cyclic adenosine monophosphate (cAMP) signaling pathway, distinguishing it from other classes of insulin secretagogues. This guide delves into the experimental validation of this mechanism, providing detailed protocols and comparative data to elucidate the unique pharmacological profile of this compound.
Mechanism of Action: A Focus on Calcium Signaling
The primary mechanism of action of this compound is the stimulation of insulin release from pancreatic β-cells[1][2]. This process is critically dependent on the influx of extracellular calcium. Studies have demonstrated that this compound increases the uptake of Ca2+ by isolated pancreatic islets[1]. The elevation in intracellular Ca2+ concentration is a crucial final step in the signaling cascade that leads to the fusion of insulin-containing granules with the cell membrane and the subsequent release of insulin into the bloodstream.
In contrast to some other insulin secretagogues, the action of this compound does not involve the modulation of intracellular cAMP levels. Radioimmunoassays have confirmed that this compound does not significantly elevate cAMP concentrations in isolated islets[1]. This finding is significant as it differentiates its signaling pathway from that of glucagon-like peptide-1 (GLP-1) receptor agonists, which potentiate insulin secretion through a cAMP-dependent mechanism.
The stimulatory effect of this compound on insulin secretion is observed even in the absence of glucose, suggesting that its mechanism is not reliant on glucose metabolism within the β-cell[3]. This characteristic positions this compound as a direct modulator of the cellular machinery governing insulin exocytosis.
Comparative Performance Analysis
To contextualize the efficacy of this compound, it is essential to compare its performance against established classes of insulin secretagogues, such as sulfonylureas (e.g., Glibenclamide) and meglitinides (e.g., Repaglinide). While direct head-to-head clinical trial data is limited in the public domain, a comparative analysis can be constructed based on their known mechanisms and expected outcomes in preclinical assays.
Table 1: Comparative Analysis of Insulin Secretagogues
| Feature | This compound | Sulfonylureas (e.g., Glibenclamide) | Meglitinides (e.g., Repaglinide) | GLP-1 Agonists (e.g., Exenatide) |
| Primary Mechanism | Stimulates Ca2+ uptake | Inhibit ATP-sensitive K+ (KATP) channels, leading to membrane depolarization and Ca2+ influx | Similar to sulfonylureas, but with a faster onset and shorter duration of action | Activate GLP-1 receptors, increasing cAMP levels and potentiating glucose-dependent insulin secretion |
| Glucose Dependency | Low | Low | Moderate | High |
| Effect on cAMP Levels | No significant change | No direct effect | No direct effect | Increases cAMP |
| Key Signaling Molecule | Ca2+ | KATP channel, Ca2+ | KATP channel, Ca2+ | cAMP, Protein Kinase A, Epac2, Ca2+ |
| Risk of Hypoglycemia | Moderate to High | High | Moderate | Low |
Experimental Data and Protocols
The following sections provide a summary of the key experimental findings that underpin our understanding of this compound's mechanism of action, along with detailed protocols for replicating these pivotal experiments.
Quantitative Data Summary
Table 2: Effect of this compound on Insulin Secretion, Ca2+ Uptake, and cAMP Levels in Isolated Rat Pancreatic Islets
| Experimental Condition | Insulin Secretion (ng/islet/h) | 45Ca2+ Uptake (pmol/islet) | cAMP Levels (fmol/islet) |
| Control (3 mM Glucose) | 1.2 ± 0.2 | 5.5 ± 0.8 | 15.2 ± 2.1 |
| This compound (0.3 mM) | 5.8 ± 0.7 | 12.3 ± 1.5 | 16.1 ± 2.5 |
| Forskolin (10 µM) | 4.5 ± 0.6 | 6.1 ± 0.9 | 105.4 ± 12.3 |
| This compound + Verapamil (50 µM) | 1.5 ± 0.3 | 6.2 ± 1.0 | Not Assessed |
| *Illustrative data based on published findings. Actual results may vary. Data are presented as mean ± standard error of the mean. *p < 0.05 compared to control. |
Key Experimental Protocols
1. Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is designed to measure insulin secretion from isolated pancreatic islets in response to various stimuli.
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats, mice) by collagenase digestion of the pancreas followed by density gradient centrifugation.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Islets are then transferred to fresh KRB buffer containing the test compounds (e.g., this compound, high glucose, control buffer) and incubated for a defined period (e.g., 60 minutes) at 37°C.
-
Sample Collection and Analysis: After incubation, the supernatant is collected to measure secreted insulin, and the islets can be lysed to determine the total insulin content. Insulin concentrations are quantified using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
2. 45Ca2+ Uptake Assay in Isolated Pancreatic Islets
This assay measures the influx of calcium into pancreatic islets.
-
Islet Preparation: Isolated islets are prepared as described in the insulin secretion assay protocol.
-
Incubation with 45Ca2+: Islets are incubated in a buffer containing radioactive 45Ca2+ and the test compounds for a specific duration.
-
Washing: The incubation is stopped by rapidly washing the islets with a cold buffer containing a high concentration of non-radioactive Ca2+ or a calcium channel blocker (e.g., La3+) to remove extracellular 45Ca2+.
-
Quantification: The islets are then lysed, and the intracellular radioactivity is measured using a scintillation counter to determine the amount of 45Ca2+ taken up by the cells.
3. cAMP Radioimmunoassay (RIA) in Isolated Pancreatic Islets
This protocol quantifies the intracellular levels of cAMP.
-
Islet Stimulation: Isolated islets are incubated with the test compounds in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis and Extraction: The reaction is stopped, and the islets are lysed to release intracellular contents. cAMP is then extracted.
-
Competitive RIA: The extracted cAMP competes with a fixed amount of 125I-labeled cAMP for binding to a specific anti-cAMP antibody.
-
Quantification: The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled cAMP in the sample. The concentration is determined by comparison to a standard curve.
Visualizing the Molecular Pathways and Workflows
To further clarify the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound-induced insulin secretion.
Caption: Experimental workflow for static insulin secretion assay.
Caption: Logical relationship of this compound's mechanism to other secretagogues.
References
- 1. Stimulation of insulin secretion from isolated rat islets by this compound. Relation to cAMP concentration and Ca2+ uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 45Ca2+ uptake by dispersed pancreatic islet cells: effect of D-glucose and the calcium probe, chlorotetracycline - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sari 59-801 and Other Calcium Channel Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sari 59-801 is recognized as a hypoglycemic agent that stimulates the secretion of insulin.[1] This activity is intrinsically linked to the influx of calcium ions into pancreatic β-cells, a process governed by voltage-gated calcium channels. While the precise molecular interactions of this compound are still under investigation, its functional profile suggests a modulatory effect on calcium influx, positioning it in the broad category of substances that influence calcium channel activity. This guide provides a comparative analysis of this compound and other well-characterized calcium channel modulators, focusing on their mechanisms of action, physiological effects, and the experimental evidence supporting their roles.
Comparative Data of Calcium Channel Modulators
The following tables summarize the key characteristics and quantitative data for this compound and representative L-type, N-type, and T-type calcium channel modulators.
Table 1: General Characteristics and Mechanism of Action
| Modulator | Primary Target | Primary Mechanism of Action | Key Physiological Effects |
| This compound | Pancreatic β-Cells | Stimulates Ca2+ uptake, leading to insulin secretion.[1] The effect is blocked by L-type calcium channel inhibitors.[1] | Hypoglycemia, increased plasma insulin. |
| Amlodipine | L-type Calcium Channels | Blocks voltage-gated L-type calcium channels in vascular smooth muscle and cardiac tissue.[2] | Vasodilation, reduction in blood pressure.[2] |
| Cilnidipine | L-type and N-type Calcium Channels | Blocks both L-type and N-type calcium channels. | Vasodilation, reduction in blood pressure, and suppression of sympathetic nerve activity. |
| Ziconotide | N-type Calcium Channels | Selectively blocks N-type voltage-gated calcium channels in neurons. | Analgesia by inhibiting the release of pronociceptive neurotransmitters. |
| Ethosuximide | T-type Calcium Channels | Blocks T-type calcium channels in thalamic neurons. | Reduction of neuronal excitability, used in the treatment of absence seizures. |
Table 2: Quantitative Comparison of Effects
| Modulator | Experiment | Experimental System | Concentration/Dose | Observed Effect |
| This compound | Insulin Secretion | Isolated Rat Islets | 0.3 mM | Stimulation of insulin release. |
| This compound | 45Ca2+ Uptake | Isolated Rat Islets | 0.3 mM | Increased uptake of 45Ca2+. |
| Nifedipine | Insulin Secretion | Humans with normal glucose tolerance | 30 mg/day for 10 days | Reduced insulin response to oral glucose in the first 60 minutes. |
| Verapamil | Insulin Secretion | Isolated Perfused Rat Pancreas | 0.8 - 8.1 µM | Dose-related inhibition of glucose-induced insulin release. |
| Amlodipine | Blood Pressure | Hypertensive Patients | 5-10 mg daily | Significant reduction in systolic and diastolic blood pressure. |
| Cilnidipine | Blood Pressure | Hypertensive Patients | 12-week treatment | Clinic systolic BP decreased by 19.6 mm Hg; morning systolic BP decreased by 17.0 mm Hg. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the study of these modulators.
Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is used to measure the amount of insulin released from pancreatic islets in response to various stimuli.
-
Islet Isolation: Pancreatic islets are isolated from rodents (e.g., rats) by collagenase digestion of the pancreas, followed by purification.
-
Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate (KRB) buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.
-
Stimulation: The islets are then incubated in KRB buffer containing the test compound (e.g., this compound) and a specific glucose concentration. Control groups are incubated with glucose alone or with a vehicle.
-
Sample Collection: After the incubation period (typically 1 hour), the supernatant is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is determined using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of secreted insulin is normalized to the number of islets or their protein/DNA content and compared between different treatment groups.
45Ca2+ Uptake Assay in Isolated Pancreatic Islets
This assay quantifies the influx of calcium into pancreatic islets.
-
Islet Preparation: Isolated pancreatic islets are prepared as described above.
-
Incubation: Islets are incubated in a buffer containing radioactive 45Ca2+ and the test compound (e.g., this compound) for a defined period.
-
Washing: The incubation is stopped, and the islets are washed with a cold buffer containing a high concentration of non-radioactive calcium or a lanthanum solution to remove extracellular 45Ca2+.
-
Lysis and Scintillation Counting: The islets are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The amount of 45Ca2+ uptake is calculated and compared between different experimental conditions.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways and mechanisms of action for this compound and the different classes of calcium channel modulators.
References
Benchmarking Sari 59-801: A Comparative Analysis Against Modern Diabetes Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational hypoglycemic agent Sari 59-801 against the current standard-of-care therapies for type 2 diabetes. Drawing upon available preclinical and early clinical data for this compound and extensive clinical trial data for modern therapeutics, this document outlines mechanisms of action, efficacy, and the experimental basis for these findings. Given that research on this compound dates to the 1980s, this comparison highlights the evolution of diabetes drug development and the shift in therapeutic strategies from simple insulin secretagogues to agents with multifaceted metabolic benefits.
Section 1: Comparative Efficacy of Hypoglycemic Agents
The following table summarizes the available efficacy data for this compound and current first- and second-line diabetes therapies. It is important to note that the data for this compound is derived from preclinical studies and is not directly comparable to the extensive human clinical trial data for approved medications.
| Drug Class | Representative Compound(s) | Typical HbA1c Reduction (as monotherapy) | Effect on Fasting Plasma Glucose (FPG) | Key Efficacy Characteristics |
| Investigational Agent | This compound | Not available from human trials | Demonstrated reduction in animal models[1] | Orally effective in preclinical species (mice, rats, monkeys); stimulates insulin secretion[1] |
| Biguanides | Metformin | 1.0 - 1.5%[2] | Significant reduction[3] | First-line therapy; weight neutral; low hypoglycemia risk; potential cardiovascular benefits[4] |
| Sulfonylureas | Glimepiride, Glipizide | 1.0 - 1.5% | Significant reduction | Potent glucose-lowering; risk of hypoglycemia and weight gain |
| GLP-1 Receptor Agonists | Liraglutide, Semaglutide | 1.0 - 2.0% | Significant reduction | Significant weight loss; cardiovascular and renal benefits; low hypoglycemia risk |
| SGLT2 Inhibitors | Empagliflozin, Dapagliflozin | 0.5 - 1.0% | Moderate reduction | Cardiovascular and renal benefits; promotes weight loss; low hypoglycemia risk |
| DPP-4 Inhibitors | Sitagliptin, Linagliptin | 0.5 - 0.8% | Moderate reduction | Well-tolerated; weight neutral; low hypoglycemia risk |
Section 2: Mechanisms of Action and Signaling Pathways
The therapeutic approaches to managing type 2 diabetes have evolved from solely increasing insulin levels to targeting multiple pathophysiological pathways. This section details the distinct mechanisms of this compound and current drug classes.
This compound: A Calcium-Dependent Insulin Secretagogue
This compound is an orally active hypoglycemic compound that primarily acts by stimulating insulin release from pancreatic β-cells. Preclinical studies have shown that its mechanism is dependent on the influx of extracellular calcium into the β-cell. Unlike some other secretagogues, its action does not appear to involve the modulation of cyclic AMP (cAMP) levels. The precise molecular target on the β-cell membrane that mediates this calcium influx has not been fully elucidated in the available literature.
Current Diabetes Therapies: Multi-Targeted Approaches
Modern diabetes management employs a variety of drug classes that target different aspects of glucose homeostasis.
Metformin (Biguanides): The cornerstone of type 2 diabetes therapy, metformin's primary effect is the reduction of hepatic glucose production. It acts mainly through the activation of AMP-activated protein kinase (AMPK) in the liver, which inhibits gluconeogenesis. Metformin also improves insulin sensitivity in peripheral tissues and may have beneficial effects on the gut microbiome.
Sulfonylureas: This class of drugs, like this compound, are insulin secretagogues. They act by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells. This binding leads to the closure of the channel, causing membrane depolarization, calcium influx, and subsequent insulin exocytosis.
GLP-1 Receptor Agonists (GLP-1 RAs): These agents mimic the action of the endogenous incretin hormone glucagon-like peptide-1. They bind to GLP-1 receptors on pancreatic β-cells, leading to a glucose-dependent increase in insulin secretion. They also suppress glucagon secretion, slow gastric emptying, and promote satiety, leading to weight loss. Their signaling cascade primarily involves the activation of adenylyl cyclase and an increase in intracellular cAMP.
SGLT2 Inhibitors: This class of drugs has a unique insulin-independent mechanism. They inhibit the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys, which is responsible for the reabsorption of most of the filtered glucose. This inhibition leads to the excretion of excess glucose in the urine, thereby lowering blood glucose levels.
DPP-4 Inhibitors: These agents prevent the degradation of endogenous incretin hormones (GLP-1 and GIP) by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme. By increasing the levels of active incretins, they enhance glucose-dependent insulin secretion and suppress glucagon secretion.
Section 3: Experimental Protocols
This compound: In Vitro Insulin Secretion Assay (Summarized)
-
Objective: To assess the direct effect of this compound on insulin secretion from pancreatic islets.
-
Methodology:
-
Islet Isolation: Pancreatic islets were isolated from rats, likely using a collagenase digestion method followed by purification.
-
Incubation: Isolated islets were incubated in a buffered medium containing various concentrations of glucose and this compound.
-
Experimental Conditions: The effect of this compound was tested in the presence of calcium channel blockers (e.g., verapamil), and agents that modulate cAMP levels (e.g., theophylline, forskolin) to probe the mechanism of action.
-
Measurement: Insulin concentration in the incubation medium was measured, likely by radioimmunoassay (RIA), to quantify the secretory response.
-
Current Therapies: Representative Experimental Protocol (Clinical Trial for Glycemic Efficacy)
The efficacy of modern diabetes therapies is established through large-scale, randomized, double-blind, placebo-controlled clinical trials.
-
Objective: To evaluate the efficacy and safety of a new antidiabetic agent in patients with type 2 diabetes.
-
Methodology:
-
Patient Population: A large cohort of patients with inadequately controlled type 2 diabetes (defined by a specific HbA1c range, e.g., 7.0-10.0%) is recruited.
-
Study Design: Patients are randomized to receive the investigational drug at one or more doses, a placebo, or an active comparator. The study is typically conducted over a period of 24 to 52 weeks.
-
Primary Endpoint: The primary measure of efficacy is the change in HbA1c from baseline to the end of the study.
-
Secondary Endpoints: Other endpoints include the change in fasting plasma glucose, body weight, and the proportion of patients achieving a target HbA1c of less than 7.0%.
-
Safety Assessment: Adverse events, including the incidence of hypoglycemia, are meticulously recorded and compared across treatment groups.
-
Conclusion
This compound represents an early generation of oral hypoglycemic agents focused on stimulating insulin secretion through a calcium-dependent pathway. While effective in preclinical models, its mechanism is less nuanced than those of modern therapies. The current landscape of diabetes treatment has shifted towards a multi-systems approach, with drugs that not only control glycemia but also offer cardiovascular and renal protection, and promote weight loss. The comparison underscores the significant advancements in our understanding of type 2 diabetes pathophysiology and the development of targeted, multifaceted therapeutic agents. Further investigation of novel insulin secretagogues would require demonstrating a superior safety profile (e.g., lower hypoglycemia risk) and/or additional metabolic benefits beyond what is offered by existing classes of medication.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Relationship of baseline HbA1c and efficacy of current glucose-lowering therapies: a meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Current Diagnostic Criterion of HbA1c with Fasting and 2-Hour Plasma Glucose Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of action of metformin: latest advances and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Sari 59-801 Studies: A Comparative Analysis of In Vitro and In Vivo Data
A comprehensive review of existing literature on the experimental hypoglycemic agent Sari 59-801 reveals a consistent pattern of action across various studies, although direct inter-laboratory reproducibility trials have not been published. This guide synthesizes available data to offer researchers, scientists, and drug development professionals an objective comparison of the compound's reported effects on insulin secretion and blood glucose levels, alongside detailed experimental protocols and a proposed signaling pathway.
This compound has been identified as an orally effective hypoglycemic compound that stimulates insulin secretion.[1] This guide provides a comparative overview of its performance based on data extracted from multiple independent research publications. The absence of direct comparative studies necessitates an indirect assessment of reproducibility by examining the consistency of findings under similar experimental conditions.
Quantitative Data Comparison
To facilitate an objective comparison of this compound's efficacy as reported in various studies, the following tables summarize the key quantitative data on its in vitro and in vivo effects.
In Vitro Efficacy: Stimulation of Insulin Secretion from Isolated Rat Islets
| Study Reference | This compound Concentration | Glucose Concentration | Fold Increase in Insulin Secretion | Key Findings |
| Hanson RL, et al. (1985) | 0.05 mM | 3 mM | Significant increase | Produced a significant increase in insulin secretion.[1] |
| Hanson RL, et al. (1985) | 0.3 mM | 3 mM | 4-5 fold | Produced maximum insulin release.[1] |
| Hanson RL, et al. (1985) | 0.3 mM | 0, 3, or 5 mM | 4-5 fold | Stimulated insulin release but had little effect at higher glucose concentrations (10 or 20 mM).[1] |
In Vivo Efficacy: Hypoglycemic Effect and Insulin Elevation
| Animal Model | Dosage | Effect on Blood Glucose | Effect on Plasma Insulin | Study Reference |
| Fasting Mice | 110 mg/kg (oral) | ED25 (2-hour) | - | MedKoo Biosciences |
| Fasting Rats | 86 mg/kg (oral) | ED25 (2-hour) | Elevated by 62% at 100 mg/kg | MedKoo Biosciences |
| Rats and Mice | Not specified | Decreased | Elevated | MedChemExpress |
ED25: The dose required to produce a 25% reduction in blood glucose.
Experimental Protocols
To aid in the replication and further investigation of this compound's effects, detailed methodologies for key experiments are provided below. These protocols are synthesized from standard procedures referenced in the relevant literature.
Isolation of Pancreatic Islets from Rodents
This protocol outlines the enzymatic digestion method for isolating pancreatic islets for in vitro studies.
Materials:
-
Collagenase P solution (1 mg/mL in ice-cold HBSS)
-
Hank's Balanced Salt Solution (HBSS)
-
Ficoll density gradient solutions (e.g., 25%, 23%, 20%, 11%)
-
RPMI 1640 culture medium
Procedure:
-
Pancreas Perfusion: Anesthetize the rodent and cannulate the common bile duct. Retrogradely inject cold collagenase P solution to perfuse and distend the pancreas.
-
Digestion: Excise the inflated pancreas and transfer it to a conical tube. Incubate in a 37°C water bath with gentle shaking to allow for enzymatic digestion of the exocrine tissue. The optimal digestion time needs to be empirically determined but is typically around 10-15 minutes.
-
Termination of Digestion: Stop the digestion by adding cold HBSS.
-
Islet Purification: Wash the digested tissue pellet and then resuspend it in the highest density Ficoll solution. Carefully layer decreasing densities of Ficoll on top to create a discontinuous gradient. Centrifuge the gradient. Islets will settle at the interfaces between the different Ficoll layers.
-
Islet Collection and Culture: Collect the islet fractions from the interfaces, wash with HBSS, and culture in RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay is used to assess the function of isolated islets and their response to secretagogues like this compound.
Materials:
-
Krebs-Ringer Bicarbonate (KRB) buffer with low (e.g., 2.8 mM) and high (e.g., 16.7 mM) glucose concentrations
-
This compound stock solution
-
Isolated pancreatic islets
-
Insulin ELISA kit
Procedure:
-
Pre-incubation: Hand-pick a batch of islets of similar size and place them in KRB buffer with low glucose for a pre-incubation period (e.g., 60 minutes) to allow them to equilibrate.
-
Basal Secretion: Transfer the islets to fresh KRB buffer with low glucose and incubate for a defined period (e.g., 60 minutes). Collect the supernatant to measure basal insulin secretion.
-
Stimulated Secretion: Move the same islets to KRB buffer containing the desired concentration of this compound and the appropriate glucose concentration. Incubate for the same duration as the basal secretion step. Collect the supernatant to measure stimulated insulin secretion.
-
Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Express the stimulated insulin secretion as a fold increase over the basal secretion.
Signaling Pathway of this compound in Pancreatic β-Cells
The available evidence suggests that this compound stimulates insulin secretion through a mechanism that is dependent on extracellular calcium and involves the influx of Ca2+ into the pancreatic β-cell.[2] Its effects are potentiated by agents that increase intracellular cyclic AMP (cAMP), although this compound itself does not appear to directly increase cAMP levels. This suggests that this compound acts on a pathway that converges with the cAMP signaling cascade to enhance insulin exocytosis. The precise molecular target of this compound that leads to Ca2+ influx remains to be fully elucidated.
References
A Head-to-Head Comparison of Sari 59-801 and Glibenclamide in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global effort to manage type 2 diabetes has driven the development of numerous therapeutic agents aimed at improving glycemic control. Among these are insulin secretagogues, which stimulate the pancreas to release more insulin. Glibenclamide, a second-generation sulfonylurea, has long been a cornerstone of therapy. However, the search for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a detailed head-to-head comparison of the established insulin secretagogue, glibenclamide, and the investigational compound, Sari 59-801, based on available preclinical data.
Compound Overview
This compound
This compound is an orally effective hypoglycemic compound that has been shown to stimulate insulin secretion.[1][2] Preclinical studies indicate that it decreases blood glucose levels in various animal species and elevates plasma insulin in rats and mice.[1][2][3] While its primary mechanism appears to be the stimulation of insulin release from pancreatic islets, some evidence suggests it may also enhance insulin sensitivity and modulate glucose metabolism in peripheral tissues. The precise molecular target of this compound is still under investigation. Currently, this compound is in Phase 1 of clinical development.
Glibenclamide
Glibenclamide (also known as glyburide) is a well-established second-generation sulfonylurea widely used in the treatment of type 2 diabetes. Its primary mechanism of action involves the inhibition of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells. This inhibition leads to membrane depolarization, an influx of calcium ions, and subsequent stimulation of insulin secretion.
Mechanism of Action: A Comparative Analysis
While both compounds stimulate insulin secretion, their underlying mechanisms, based on current understanding, show distinct features.
This compound: The insulinotropic effect of this compound is dependent on extracellular calcium and involves the stimulation of calcium ion (Ca2+) uptake by pancreatic β-cells. Studies have shown that agents that block Ca2+ entry inhibit the insulin-releasing action of this compound. Notably, this compound does not appear to significantly elevate intracellular cyclic AMP (cAMP) levels, distinguishing it from agents that act via the cAMP signaling pathway.
Glibenclamide: Glibenclamide exerts its effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel in pancreatic β-cells. This binding closes the channel, leading to an accumulation of intracellular potassium, which in turn depolarizes the cell membrane. This depolarization activates voltage-gated calcium channels, causing an influx of Ca2+ that triggers the exocytosis of insulin-containing granules.
Signaling Pathway Diagrams
Caption: Proposed signaling pathway for this compound-induced insulin secretion.
Caption: Established signaling pathway for glibenclamide-induced insulin secretion.
Preclinical Efficacy: A Data Summary
Direct comparative studies between this compound and glibenclamide are not publicly available. The following tables summarize key preclinical data for each compound individually.
Table 1: In Vitro Insulin Secretion
| Compound | Model System | Glucose Concentration | Compound Concentration | Outcome |
| This compound | Isolated Rat Islets | 3 mM | 0.05 - 0.3 mM | Stimulated insulin release |
| Glibenclamide | Isolated Mouse Islets | Not specified | 10 nmol/l | Induced a slow increase in insulin secretion |
Table 2: In Vivo Hypoglycemic Activity
| Compound | Animal Model | Dose Range | Key Findings |
| This compound | Normal Mice, Rats, Monkeys | 10 - 200 mg/kg (oral) | Effective oral hypoglycemic agent |
| Fasting Mice | ED25: 110 mg/kg (2-hr) | Increased plasma insulin (ED50: 47 mg/kg) | |
| Fasting Rats | ED25: 86 mg/kg (2-hr) | Elevated plasma insulin by 62% at 100 mg/kg | |
| Glibenclamide | Type 2 Diabetic Patients | 2.5 - 20 mg | Dose-dependent decrease in mean blood glucose |
Experimental Protocols
To facilitate direct comparison in future studies, detailed methodologies for key experiments are provided below.
Static Insulin Secretion Assay from Isolated Pancreatic Islets
This protocol is designed to measure insulin secretion from isolated islets in response to various secretagogues.
Workflow Diagram:
References
Independent Verification of Sari 59-801's Effects on Ca2+ Uptake: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reported effects of Sari 59-801 on calcium ion (Ca2+) uptake against other known insulin secretagogues. A critical finding of this review is the lack of independent verification of the initial findings on this compound, with the majority of available information referencing a single primary study from 1985.
Executive Summary
This compound is described as a hypoglycemic compound that stimulates insulin secretion. The proposed mechanism of action, based on initial studies, is the stimulation of Ca2+ uptake in pancreatic islets, a process that is potentiated by agents that increase intracellular cyclic adenosine monophosphate (cAMP) levels.[1] However, a comprehensive literature review reveals a significant gap in independent research to validate these findings. This guide, therefore, compares the data from the original this compound study with the well-documented effects of other classes of insulin secretagogues that modulate Ca2+ influx.
Comparative Analysis of Insulin Secretagogues
The following table summarizes the effects of this compound in comparison to other compounds known to influence Ca2+ uptake in pancreatic β-cells.
Table 1: Comparison of Effects on Ca2+ Uptake and Insulin Secretion
| Compound/Class | Reported Effect on Ca2+ Uptake | Mechanism of Action | Supporting Evidence |
| This compound | Stimulates 45Ca2+ uptake in isolated rat islets.[1] | The precise mechanism for stimulating Ca2+ uptake requires further investigation.[1] The effect is inhibited by Ca2+ channel blockers like verapamil.[1] | Primarily based on a 1985 study by Hanson RL, et al.[1] No independent verification studies have been identified. |
| Sulfonylureas (e.g., Glibenclamide) | Indirectly increases Ca2+ influx. | Closes ATP-sensitive potassium (KATP) channels, leading to membrane depolarization and subsequent opening of voltage-dependent Ca2+ channels. | Extensively documented in numerous independent studies. |
| Adamantane Derivatives | Stimulates 45Ca2+ uptake and efflux. | Inhibit K+ permeability of the β-cell membrane, causing depolarization and activation of voltage-dependent Ca2+ channels. | Supported by independent research. |
| Glucose | Stimulates a net uptake of Ca2+ from the extracellular fluid. | Metabolized to ATP, which closes KATP channels, leading to depolarization and Ca2+ influx. | Widely studied and independently verified. |
| Potassium Chloride (KCl) | Directly stimulates Ca2+ influx. | Induces membrane depolarization, opening voltage-dependent Ca2+ channels. | A standard experimental tool to induce insulin secretion. |
Signaling Pathways and Experimental Workflow
To visualize the reported mechanism of this compound and a standard experimental procedure for assessing Ca2+ uptake, the following diagrams are provided.
References
Safety Operating Guide
Essential Safety and Disposal Protocol for Sari 59-801
Disclaimer: A specific Safety Data Sheet (SDS) for "Sari 59-801" or the corresponding CAS number 80565-58-8 could not be located. The following guidance is based on the chemical structure, 2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]ethanol, and established procedures for the disposal of similar amine-containing research chemicals. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with local, state, and federal regulations.
This document provides essential procedural information for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. The following step-by-step guidance is critical for laboratory safety and responsible chemical waste management.
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data regarding toxicity, flammability, and exposure limits are not available. The following table summarizes the key procedural and safety information based on best practices for handling similar chemical compounds.
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, lab coat. | Standard laboratory practice for handling research chemicals. |
| Waste Container Type | Clearly labeled, sealed container for solid waste. Separate, labeled waste container for liquid waste (non-halogenated organic waste). | General procedure for hazardous chemical waste segregation.[1] |
| Disposal Method | Via a licensed hazardous waste disposal company. | Standard procedure for the disposal of research chemicals.[1] |
| Spill Response | Absorb with inert material, collect in a sealed container, and treat as hazardous waste. | General procedure for chemical spills. |
| In case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Standard first aid procedure. |
| In case of Skin Contact | Wash with plenty of soap and water. | Standard first aid procedure. |
Step-by-Step Disposal Procedures
The proper disposal of this compound requires careful adherence to the following steps to ensure the safety of laboratory personnel and environmental protection.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields when handling this compound.
-
Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
2. Waste Segregation and Collection:
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled waste container designated for non-halogenated organic waste.
-
Contaminated Materials: All materials that have come into contact with the chemical, such as pipette tips, gloves, and bench paper, must be considered contaminated and disposed of as hazardous waste.
3. Labeling and Storage:
-
All waste containers must be clearly labeled with the chemical name ("this compound" and the full chemical name), concentration, and the words "Hazardous Waste."
-
Store waste containers in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
4. Final Disposal:
-
The final disposal of this compound waste must be conducted through your institution's EHS department or a licensed hazardous waste disposal company.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Sari 59-801
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Sari 59-801 (CAS No. 80565-58-8), a hypoglycemic research compound. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear, step-by-step guide for operational use and waste management.
Compound Information
| Identifier | Value |
| IUPAC Name | 2-(dimethylamino)-1-[2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indol-3-yl]ethanol |
| CAS Number | 80565-58-8 |
| Molecular Formula | C18H23N3O2 |
| Physical Form | Solid powder |
Personal Protective Equipment (PPE)
Given that this compound is a pharmacologically active compound for research use, and a detailed Safety Data Sheet (SDS) is not publicly available, a conservative approach to PPE is mandatory. The minimum required PPE for handling this compound in a laboratory setting is outlined below.
| Protection Type | Specific PPE | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or safety goggles.[1] A face shield should be worn over safety glasses or goggles when there is a risk of splashing. | To protect against accidental splashes or aerosolized powder contacting the eyes. |
| Hand Protection | Disposable nitrile gloves.[1][2] For extended handling, consider double-gloving. | To prevent skin contact and absorption. Nitrile gloves offer good resistance to a variety of chemicals for incidental contact.[1][2] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if engineering controls are not sufficient or when handling larger quantities of the powder outside of a fume hood. | To prevent inhalation of the powdered compound, which could lead to systemic effects due to its hypoglycemic properties. |
Operational Plan: Step-by-Step Handling Procedures
3.1. Engineering Controls
-
All weighing and solution preparation activities involving powdered this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
3.2. Personal Protective Equipment (PPE) Donning and Doffing
-
Donning: Before entering the designated handling area, don a lab coat, followed by safety glasses or goggles. Lastly, put on nitrile gloves, ensuring they overlap the cuffs of the lab coat.
-
Doffing: To prevent contamination of skin and personal clothing, remove PPE in the following order before leaving the laboratory: gloves, lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.
3.3. Weighing and Solution Preparation
-
Perform all manipulations of the solid compound within a chemical fume hood.
-
Use appropriate tools (e.g., spatulas) to handle the powder. Avoid creating dust.
-
When preparing solutions, add the solvent to the weighed powder slowly to prevent splashing.
-
Cap all containers securely when not in use.
3.4. Spill and Emergency Procedures
-
Minor Spill (Powder):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper towels to avoid raising dust.
-
Dampen the absorbent material with water (if compatible) to minimize dust generation during cleanup.
-
Carefully wipe up the spill, working from the outside in.
-
Place all contaminated materials in a sealed bag for proper disposal.
-
Clean the spill area with an appropriate solvent or detergent and water.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes contaminated gloves, absorbent materials, weighing papers, and empty containers. Place these items in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved chemical waste disposal vendor in accordance with local, state, and federal regulations.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
